Product packaging for Isopropyl benzenesulfonate(Cat. No.:CAS No. 6214-18-2)

Isopropyl benzenesulfonate

Cat. No.: B196068
CAS No.: 6214-18-2
M. Wt: 200.26 g/mol
InChI Key: YQZZXXKFKTWDPY-UHFFFAOYSA-N
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Description

Significance of Sulfonate Esters in Organic Chemistry and Related Disciplines

Sulfonate esters are a crucial class of organic compounds, serving as important intermediates and reagents in a wide array of chemical transformations. wikipedia.orgeurjchem.com Their significance stems primarily from the fact that the sulfonate group (RSO₃⁻) is an excellent leaving group, particularly when the 'R' group is electron-withdrawing. wikipedia.org This property makes sulfonate esters highly effective alkylating agents in organic synthesis. wikipedia.orggoogle.com

The utility of sulfonate esters is highlighted in their ability to convert alcohols, which have poor leaving groups (hydroxide ions), into more reactive intermediates for nucleophilic substitution and elimination reactions. periodicchemistry.com Commonly used sulfonate esters in this context include tosylates (p-toluenesulfonate esters), mesylates (methanesulfonate esters), and triflates (trifluoromethanesulfonate esters). periodicchemistry.com These esters are synthesized by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com

Beyond their role as leaving groups, sulfonate esters are implicated in a variety of reactions, including reductions and transition-metal-catalyzed processes. eurjchem.com Their versatility extends to conferring water solubility to protein crosslinkers, a valuable application in biochemistry. wikipedia.org The study of sulfonate esters has also been instrumental in elucidating reaction mechanisms, such as providing rigorous proof for the inversion of configuration during Sₙ2 reactions. libretexts.org

Historical Context of Isopropyl Benzenesulfonate (B1194179) within Chemical Synthesis and Reactivity Studies

The synthesis and study of alkyl benzenesulfonates, including isopropyl benzenesulfonate, have been a subject of chemical research for many decades. Early investigations focused on understanding their reaction kinetics and mechanisms, particularly in solvolysis reactions. For instance, research dating back to the mid-20th century examined the solvolysis of this compound in various solvents like ethanol (B145695) and methanol-water mixtures to probe the transition between Sₙ1 and Sₙ2 reaction mechanisms. cdnsciencepub.com

These studies revealed that the shift from a bimolecular (Sₙ2) to a unimolecular (Sₙ1) mechanism occurs more readily for benzenesulfonate esters compared to the corresponding alkyl halides. cdnsciencepub.com The rate of solvolysis of this compound was found to be sensitive to the ionizing power of the solvent, a key indicator of the reaction pathway. cdnsciencepub.com For example, in 50/50 v/v methanol-water, the first-order rate constant for this compound showed no acceleration upon the addition of a strong base, which was a significant finding in characterizing its reactivity. cdnsciencepub.com

Further research delved into the temperature dependence of the hydrolysis rates for a series of alkyl benzenesulfonates, including the isopropyl ester, to determine thermodynamic parameters like the heat of activation. cdnsciencepub.com These fundamental studies laid the groundwork for understanding the intricate solvent-solute interactions that govern the reactivity of these esters. cdnsciencepub.com More practical synthetic methods were also developed, such as a process for preparing aromatic sulfonic esters of branched-chain aliphatic alcohols, including this compound, by reacting the sodium alkoxide with benzenesulfonyl chloride. google.com

Overview of Key Research Domains Pertaining to this compound

Contemporary research involving this compound spans several key domains, primarily driven by its chemical properties and reactivity.

Reaction Kinetics and Mechanistic Studies: this compound continues to be a subject of interest in physical organic chemistry for studying reaction mechanisms. Its solvolysis is often used as a model system to investigate the nuances of nucleophilic substitution reactions, including the influence of solvent properties and nucleophile strength on the reaction pathway. cdnsciencepub.comsci-hub.st For example, studies have explored its solvolysis in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to probe for the existence of carbocation intermediates. sci-hub.st

Genotoxic Impurity Analysis: In the pharmaceutical industry, a significant area of research is the detection and quantification of this compound as a potential genotoxic impurity in active pharmaceutical ingredients (APIs). lgcstandards.comcaymanchem.com Alkyl sulfonates are known alkylating agents and can be mutagenic. researchgate.net Consequently, highly sensitive analytical methods, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have been developed for the rapid and simultaneous determination of sulfonate ester impurities in drug substances. caymanchem.com

Prodrug Development: In medicinal chemistry, derivatives of benzenesulfonates are being investigated in the design of prodrugs. For instance, complex phenyl benzenesulfonate derivatives have been synthesized and evaluated as antimitotic prodrugs that can be selectively activated by specific enzymes, such as cytochrome P450 1A1, which are overexpressed in certain cancer cells. nih.gov While not this compound itself, this research highlights the broader utility of the benzenesulfonate scaffold in developing targeted cancer therapies. nih.gov

Organic Synthesis: this compound serves as a reagent in organic synthesis. cymitquimica.com It can be used as an alkylating agent to introduce an isopropyl group into a molecule. google.com The benzenesulfonate moiety is a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.org

Properties of this compound

PropertyValueSource(s)
CAS Number 6214-18-2 cymitquimica.comlgcstandards.comcaymanchem.combiosynth.comsigmaaldrich.com
Molecular Formula C₉H₁₂O₃S cymitquimica.comlgcstandards.comcaymanchem.combiosynth.com
Molecular Weight 200.26 g/mol biosynth.comnih.gov
Appearance Colorless to pale yellow liquid/oil cymitquimica.comcymitquimica.comcaymanchem.com
Density 1.145 g/cm³ biosynth.com
Flash Point 130.2 °C biosynth.com
Solubility Soluble in chloroform (B151607) and ethyl acetate; less soluble in water cymitquimica.comfishersci.fi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B196068 Isopropyl benzenesulfonate CAS No. 6214-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZZXXKFKTWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311605
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-18-2
Record name Isopropyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL BENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization of Isopropyl Benzenesulfonate

Strategies for Esterification in Isopropyl Benzenesulfonate (B1194179) Synthesis

The formation of the ester linkage in isopropyl benzenesulfonate can be achieved through several distinct synthetic strategies, primarily involving direct esterification, the use of more reactive sulfonyl chlorides, and various catalytic systems to enhance reaction efficiency.

The most straightforward approach to synthesizing this compound is the direct esterification of benzenesulfonic acid with isopropanol. chemcess.com This reaction is a classic example of Fischer-Speier esterification, where an acid and an alcohol react to form an ester and water.

The general reaction is as follows:

C₆H₅SO₃H + (CH₃)₂CHOH ⇌ C₆H₅SO₃CH(CH₃)₂ + H₂O

Research into the esterification of sulfonic acids with alcohols has elucidated key parameters for successful synthesis. For the analogous reaction with isobutanol, a density functional theory (DFT) study showed a two-step mechanism: initial protonation of the alcohol to create an oxonium ion intermediate, followed by nucleophilic attack from the benzenesulfonate anion. To drive the equilibrium towards the product side and maximize yield, it is crucial to remove the water formed during the reaction. This is often achieved through azeotropic distillation. chemcess.com Optimal conditions typically involve the use of an acidic catalyst and anhydrous environments at elevated temperatures, often in the range of 80–100°C. The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) noted to improve reaction rates.

An alternative and often more efficient method for preparing this compound involves the reaction of benzenesulfonyl chloride with isopropanol. chemcess.comchemenu.com Benzenesulfonyl chloride is more reactive than its corresponding sulfonic acid, allowing the reaction to proceed under milder conditions.

The reaction proceeds as:

C₆H₅SO₂Cl + (CH₃)₂CHOH → C₆H₅SO₃CH(CH₃)₂ + HCl

One documented method carries out this reaction in an aqueous medium at room temperature. chemenu.com The process can be catalyzed by an acid, such as hydrochloric acid, and the rate can be enhanced by the addition of a base, like sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct, driving the reaction to completion and leading to high yields. chemenu.com

A different protocol, detailed in a patent, utilizes the sodium alkoxide of the alcohol (sodium isopropoxide) reacting with benzenesulfonyl chloride in an organic diluent such as benzene (B151609), toluene (B28343), or o-dichlorobenzene. google.com This process is typically conducted at temperatures between 10°C and 30°C. google.com The diluent facilitates agitation of the sodium alkoxide and can serve as a solvent for the final product, which can then be used directly in subsequent reactions. google.com

Table 1: Comparison of Synthetic Routes to this compound

Method Reactants Key Reagents/Catalysts General Conditions Reference
Direct Esterification Benzenesulfonic Acid, Isopropanol Acid catalysts (e.g., H₂SO₄) Anhydrous environment, 80–100°C, water removal , chemcess.com
Sulfonyl Chloride Route 1 Benzenesulfonyl Chloride, Isopropanol Acid (e.g., HCl), Base (e.g., NaOH) Aqueous medium, Room temperature chemenu.com
Sulfonyl Chloride Route 2 Benzenesulfonyl Chloride, Sodium Isopropoxide Organic diluent (e.g., o-dichlorobenzene) 10–30°C google.com

Catalysis is fundamental to achieving efficient synthesis of benzenesulfonate esters. In both direct esterification and sulfonyl chloride routes, catalysts play a pivotal role in increasing reaction rates and yields.

For direct esterification, strong acids are essential catalysts. While sulfuric acid is a common choice, benzenesulfonic acid itself and its derivatives, such as p-toluenesulfonic acid and p-phenolsulfonic acid, are also effective. revistadechimie.ro These organic sulfonic acids are advantageous as they are strong acids but are typically less oxidizing and corrosive than sulfuric acid. revistadechimie.ro

In the synthesis from benzenesulfonyl chloride, the reaction can be catalyzed by acids like HCl. chemenu.com The addition of a base, while not a catalyst in the traditional sense, acts as a promoter by neutralizing the HCl byproduct, thereby shifting the equilibrium toward the products. chemenu.com Other catalytic systems used in related isopropylation reactions, though not forming the ester directly, include a wide range of Lewis acids (e.g., aluminum chloride) and other Brønsted acids (e.g., hydrofluoric acid, supported phosphoric acid, and zeolites), highlighting the broad scope of catalysts applicable to reactions involving the isopropyl group and benzene derivatives. ejaet.com

Utilization of Sulfonyl Chlorides in this compound Formation

Exploration of Benzenesulfonate Ester Derivatives and Analogues

The this compound scaffold can be chemically modified to produce a wide array of derivatives and analogues. These modifications can be introduced by altering the benzenesulfonyl portion or the isopropyl group, allowing for the fine-tuning of chemical properties. Such derivatization is often employed in the development of intermediates for pharmaceuticals and other specialty chemicals. google.com

Substituents can be introduced onto the aromatic ring of the benzenesulfonate moiety to create a variety of derivatives. These substitutions can influence the electronic properties and steric profile of the molecule.

For example, the synthesis of N,N'-piperazinium bis-(2-methyl-5-isopropyl-benzenesulfonate) involves using technical sodium cymenesulfonate (sodium 2-methyl-5-isopropylbenzenesulfonate) as a starting material. acs.org This demonstrates the use of a pre-substituted benzenesulfonate in further salt formation.

Another example involves a multi-step process for preparing sodium trifluoromethylpropyl-benzenesulfonate. googleapis.com This synthesis starts with aniline-2-sulfonic acid, which undergoes diazotization in isopropanol, followed by a palladium-catalyzed coupling reaction. googleapis.com This illustrates a pathway to introduce complex substituents onto the benzene ring prior to or during the formation of the sulfonic acid derivative.

Modifications can also be made to the isopropyl group or the phenyl ring post-synthesis, or by using modified starting materials.

One study focused on introducing hydroxyl groups into the isopropyl moiety of an azulene (B44059) sulfonate derivative to examine the effects of hydrophilicity. nih.gov A series of 6-hydroxylated-isopropylazulenes were synthesized through the regioselective oxidation of 6-isopropylazulenes. nih.gov This research shows that the isopropyl group can be functionalized, for example, to create primary and tertiary alcohols, without destroying the core structure. nih.gov

Derivatization is also a common strategy in analytical chemistry to enhance the detection of sulfonate esters. researchgate.netamericanpharmaceuticalreview.com For instance, trimethylamine (B31210) can be used as a derivatizing reagent for isopropyl esters, converting them into quaternary ammonium (B1175870) products that are more easily analyzed by methods like hydrophilic interaction liquid chromatography (HILIC). researchgate.net While an analytical technique, this highlights the reactivity of the ester group and provides a pathway for chemical modification.

Table 2: Examples of Substituted Benzenesulfonate Derivatives

Derivative Name Substituents and Location Key Synthetic Precursors Reference
N,N'-Piperazinium bis-(2-methyl-5-isopropyl-benzenesulfonate) 2-methyl, 5-isopropyl (Phenyl ring) Sodium 2-methyl-5-isopropylbenzenesulfonate, N,N'-piperazinium dichloride acs.org
Sodium trifluoromethylpropyl-benzenesulfonate Trifluoromethylpropyl (Phenyl ring) Aniline-2-sulfonic acid, Isopropyl nitrite googleapis.com
6-Hydroxylated-isopropylazulene sulfonate Hydroxyl group (Isopropyl moiety) 6-isopropylazulene derivatives nih.gov

Derivatization via Modified Isopropyl and Phenyl Moieties

Synthesis of Isopropylmethylphenyl Benzenesulfonate Derivatives

The synthesis of isopropylmethylphenyl benzenesulfonate derivatives has been accomplished using various structural isomers of isopropylphenol as starting materials. In one research endeavor, twenty-five different sulfonyl ester derivatives were synthesized starting from compounds such as thymol (B1683141) (2-isopropyl-5-methylphenol), 4-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol, 4-isopropylphenol, and 2-isopropylphenol. eurjchem.comkoreascience.kr The structural confirmation of these synthesized derivatives was carried out using analytical techniques including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (H-NMR), and Gas Chromatography/Mass Spectrometry (GC/MS). eurjchem.comkoreascience.kr

Among the synthesized compounds, specific derivatives have been noted for their biological activity against certain plant pathogens. koreascience.krresearchgate.net For instance, 2-isopropyl-5-methylphenyl o-toluenesulfonate, 2-isopropylphenyl 2,4,5-trichlorobenzenesulfonate, and 2-isopropylphenyl 2-methyl-5-nitrobenzenesulfonate demonstrated significant antifungal properties in in vivo tests. koreascience.krresearchgate.net

Derivative NameStarting Phenol (B47542)Benzenesulfonyl Chloride Reagent
2-isopropyl-5-methylphenyl o-toluenesulfonateThymol (2-isopropyl-5-methylphenol)o-toluenesulfonyl chloride
2-isopropylphenyl 2,4,5-trichlorobenzenesulfonate2-isopropylphenol2,4,5-trichlorobenzenesulfonyl chloride
2-isopropylphenyl 2-methyl-5-nitrobenzenesulfonate2-isopropylphenol2-methyl-5-nitrobenzenesulfonyl chloride
Synthesis of Carvacrol-Based Sulfonate Derivatives

Novel benzenesulfonate derivatives of carvacrol (B1668589) (5-isopropyl-2-methylphenol) have been synthesized through the reaction of carvacrol with various substituted phenylsulfonyl chlorides. organic-chemistry.orgresearchgate.netrscspecialitychemicals.org.uk This synthetic approach is noted for its simplicity and convenience, resulting in good yields of the desired sulfonate esters. researchgate.net The structural elucidation of these compounds was performed using modern analytical methods, including H and C NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. organic-chemistry.orgrscspecialitychemicals.org.uk

The general procedure involves treating carvacrol with a specific benzenesulfonyl chloride in the presence of a base like triethylamine. rscspecialitychemicals.org.uk The resulting products can be purified by recrystallization. researchgate.net Research has shown that the introduction of different substituents on the benzenesulfonyl chloride can significantly influence the properties of the final carvacrol-based sulfonate derivative. researchgate.net

Derivative NameSubstituent on Benzenesulfonyl ChlorideYield (%)
5-isopropyl-2-methylphenyl benzenesulfonate-H91.13
5-isopropyl-2-methylphenyl 4-fluorobenzenesulfonate4-F81.16
5-isopropyl-2-methylphenyl 4-chlorobenzenesulfonate4-Cl85.00
5-isopropyl-2-methylphenyl 4-bromobenzenesulfonate4-Br72.00
5-isopropyl-2-methylphenyl 4-methoxybenzenesulfonate4-OCH388.11
5-isopropyl-2-methylphenyl 2-nitrobenzenesulfonate2-NO280.15
5-isopropyl-2-methylphenyl 4-methylbenzenesulfonate4-CH382.95
5-isopropyl-2-methylphenyl 3-(trifluoromethyl)benzenesulfonate3-CF384.49

Data derived from a study on the synthesis of carvacrol-based sulfonates. rscspecialitychemicals.org.uk

Synthesis of Quinazolin-4(3H)-one Benzenesulfonate Derivatives

A series of novel sulfonates incorporating the quinazolin-4(3H)-one ring system has been designed and synthesized. rsc.orgscispace.com The synthetic route involves the reaction of various sulfonated aldehydes with 3-amino-2-alkylquinazolin-4(3H)-ones. rsc.orgscispace.com This reaction is typically carried out in glacial acetic acid and produces the desired derivatives in good yields, ranging from 85% to 94%. rsc.orgscispace.com

The structures of these complex molecules were confirmed using IR, H-NMR, C-NMR, and High-Resolution Mass Spectrometry (HRMS). rsc.orgscispace.com One notable derivative from this class is 4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate, which was identified as a potent inhibitor of the aldose reductase enzyme. rsc.orgscispace.com

Derivative NameKey ReactantsReaction ConditionsYield
4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate4-formylphenyl benzenesulfonate and 3-amino-2-isopropylquinazolin-4(3H)-oneGlacial acetic acid85%-94% (for series)

Information based on the synthesis of a series of novel sulfonates containing the quinazolin-4(3H)-one ring. rsc.orgscispace.com

Formation of Polyalkylated Benzenesulfonate Structures

The synthesis of polyalkylated benzenesulfonate structures can be achieved through the direct sulfonation of polyalkylated benzenes. A specific example is the formation of 1,2,4-triisopropyl benzene-5-sulfonate. researchgate.net The preparation method involves the reaction of 1,2,4-triisopropyl benzene with fuming sulfuric acid. researchgate.net

In a typical procedure, the hydrocarbon is dissolved in an inert solvent like carbon tetrachloride. Fuming sulfuric acid (containing 20% SO₃) is then added continuously with vigorous stirring. After the addition is complete and the mixture has cooled, the sulfuric acid layer is separated. This process demonstrates the direct introduction of a sulfonate group onto a heavily substituted benzene ring, yielding a single molecular configuration as confirmed by X-ray diffraction. researchgate.net

Methodological Advancements in this compound Preparation

Continuous Synthesis Process Development

The development of continuous synthesis, or flow chemistry, represents a significant methodological advancement for chemical production, offering enhanced control, safety, and scalability over traditional batch processes. nih.gov The application of microreactors and other continuous flow systems for sulfonation reactions has demonstrated considerable advantages, including superior mass and heat transfer characteristics. mdpi.com These features are particularly beneficial for highly exothermic reactions like sulfonation, allowing for rapid and efficient synthesis. rscspecialitychemicals.org.ukmdpi.com

While specific literature on the continuous flow synthesis of this compound is limited, related processes have been successfully developed. For instance, the continuous-flow synthesis of α-olefin sulfonates (AOS) has been achieved in a cross-shaped microreactor using gaseous SO₃. mdpi.com This process was systematically optimized for parameters like flow rate, temperature, and reactant molar ratio, leading to high product yield and reduced energy consumption. mdpi.com Similarly, continuous flow methods have been employed for the synthesis of other esters, such as biowax esters, using an acid catalyst. This approach resulted in a dramatic reduction in reaction time (from 12 hours to 30 minutes) and a lower operating temperature compared to batch methods. acs.org These advancements in continuous flow technology for sulfonation and esterification reactions highlight a promising path for the development of more efficient and scalable processes for producing this compound. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of sulfonate esters, moving away from hazardous reagents like chlorosulfonic acid and harsh conditions. organic-chemistry.orgresearchgate.netresearchgate.net

One innovative approach is the use of electrochemical, transition-metal-free methods. A notable example involves the reaction of alkenes, alcohols, and potassium metabisulfite (B1197395) (a sulfur dioxide surrogate) under electrochemical conditions to form β-alkoxyl sulfonate esters. rsc.orgrsc.org This strategy operates under mild conditions with easy-to-handle reactants, offering a green alternative to traditional synthesis. rsc.orgrsc.org

The use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), represents another sustainable pathway. organic-chemistry.org This reagent can act as a catalyst, solvent, and acid source (via in situ generation of sulfuric acid) in aqueous media, allowing for efficient sulfonation of aromatic compounds at moderate temperatures (50°C). A key advantage is the ability to regenerate and reuse the ionic liquid, minimizing waste. organic-chemistry.org

Other advanced methods include:

Sulfonation with SO₃ in liquid SO₂ : This process improves atom economy and reduces waste, as the liquid SO₂ can be evaporated and completely recycled. researchgate.net

Visible-light-induced synthesis : This method utilizes a copper catalyst, an SO₂ surrogate like DABCO·(SO₂)₂, and visible light to produce sulfonic esters under mild conditions. nih.gov

Heterogeneous Catalysis : Using silica-supported catalysts such as silica (B1680970) sulfuric acid allows for solvent-free conditions and easy recovery and reuse of the catalyst. scispace.com

These methodologies exemplify the shift towards more environmentally benign processes in sulfonation chemistry, which are applicable to the synthesis of this compound and its derivatives. researchgate.net

Mechanistic Investigations of Isopropyl Benzenesulfonate Reactivity

Solvolysis Mechanisms of Isopropyl Benzenesulfonate (B1194179)

The solvolysis of alkyl benzenesulfonates, including the isopropyl derivative, serves as a key model system for exploring the mechanistic continuum between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution.

The solvolysis of isopropyl benzenesulfonate can proceed through either an SN1 or SN2 mechanism, with the dominant pathway being highly dependent on the solvent and reaction conditions. cdnsciencepub.com The SN1 pathway involves a rate-determining ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by a solvent molecule. sjsu.edu This mechanism is favored in good ionizing solvents. cdnsciencepub.com In contrast, the SN2 mechanism involves a direct, single-step displacement of the benzenesulfonate leaving group by a solvent molecule acting as a nucleophile. sjsu.edu This pathway is more prevalent in less ionizing, more nucleophilic solvents. cdnsciencepub.com

Evidence for the operation of both mechanisms comes from various kinetic studies. For instance, in dry ethanol (B145695), the reaction of this compound is thought to be primarily bimolecular (SN2). cdnsciencepub.com However, in a 50% ethanol-water mixture, the reaction characteristics suggest a shift towards an SN1 mechanism, as indicated by the minimal effect of adding a strong base (hydroxide ion) on the reaction rate, which is more consistent with a rate-determining ionization step. cdnsciencepub.com The transition between these mechanisms is not always sharp, and in many solvent systems, both pathways may operate concurrently. researchgate.net

Kinetic data from the solvolysis of this compound in a range of solvent systems have been instrumental in understanding its reactivity. cdnsciencepub.com The rate of solvolysis is significantly influenced by the ionizing power and nucleophilicity of the solvent. cdnsciencepub.comresearchgate.net For example, a comparison of solvolysis rates in 50/50 ethanol-water versus 50/50 dioxane-water shows that while the actual rates decrease in the dioxane mixture, the ratio of the solvolysis rate of this compound to that of methyl benzenesulfonate increases. cdnsciencepub.com This is attributed to the lower nucleophilicity of dioxane, which disproportionately slows down the SN2 reaction of the methyl ester, highlighting the greater tendency of the isopropyl ester to react via a pathway with more SN1 character. cdnsciencepub.com

Kinetic studies on para-substituted isopropyl benzenesulfonates in solvents like ethanol, methanol (B129727), and various aqueous mixtures have further illuminated these effects. cdnsciencepub.comscispace.com The data consistently show that changes in solvent composition that favor ionization also favor the SN1 pathway for this compound. cdnsciencepub.com

Table 1: First-Order Rate Constants for the Solvolysis of this compound in Various Solvents

This table is interactive. Click on the headers to sort the data.

Solvent System Temperature (°C) Rate Constant (k x 10⁵ s⁻¹)
50/50 (v/v) Ethanol-Water 25 2.50
50/50 (v/v) Ethanol-Water + 0.04 M OH⁻ 25 2.54

The rate of hydrolysis of this compound in water shows a clear dependence on temperature. cdnsciencepub.com Studies conducted across a range of temperatures allow for the calculation of important thermodynamic parameters of activation, such as the heat of activation (ΔH‡), entropy of activation (ΔS‡), and the temperature coefficient of the heat of activation (ΔCp‡). cdnsciencepub.com For the hydrolysis of this compound in water, these parameters have been determined and are considered to reflect the significant role of solvent reorganization around the transition state. cdnsciencepub.com

The observation of a temperature-dependent heat of activation suggests that the simple Arrhenius equation is only an approximation for these reactions. cdnsciencepub.com The negative values for the change in heat capacity of activation (ΔCp‡) are interpreted in terms of the "freezing" or structuring of solvent molecules around the developing ions in the transition state, a characteristic feature of reactions proceeding through an ionization-like mechanism. cdnsciencepub.com

Table 2: Derived Thermodynamic Quantities for the Hydrolysis of this compound at 298.16 K (25 °C)

This table is interactive. Click on the headers to sort the data.

Parameter Value Units
ΔH‡ 22,000 cal/mole
ΔS‡ -8.1 cal/mole·deg

Data derived from studies on the temperature dependence of hydrolysis rates. cdnsciencepub.com

The introduction of substituents on the benzene (B151609) ring of this compound has a discernible effect on the solvolysis rates and can provide evidence for the operative mechanism. cdnsciencepub.com In reactions proceeding via an SN1-like mechanism, the electronic properties of the substituent influence the stability of the departing benzenesulfonate anion. For para-substituted isopropyl benzenesulfonates solvolyzing under ionizing conditions (e.g., in 50% ethanol-water), the effect of a para-nitro group is greater than a meta-nitro group. cdnsciencepub.com This observation is attributed to the ability of the para-nitro group to stabilize the developing negative charge on the sulfonate group through resonance, which supports an ionization (SN1) mechanism. cdnsciencepub.com Conversely, in more SN2-like reactions, inductive effects tend to dominate, where the meta-nitro group often has a greater rate-retarding effect. cdnsciencepub.com The relative effect of substituents can, therefore, serve as a diagnostic tool for the degree of ionization in the transition state. cdnsciencepub.comscispace.com

Temperature Dependence of Hydrolysis Rates and Thermodynamic Parameters

Electrophilic Aromatic Substitution Reactions Involving Benzenesulfonate Moieties

While the benzenesulfonate group is typically a leaving group in nucleophilic substitution, the benzene ring itself can undergo electrophilic aromatic substitution, although it is strongly deactivated by the electron-withdrawing sulfonate group.

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental electrophilic aromatic substitution reactions. msu.edu The general mechanism involves the generation of a strong electrophile, typically a carbocation or an acylium ion, through the action of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemistry.coach This electrophile then attacks the electron-rich π system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In a final, fast step, a proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The presence of a strongly deactivating group, such as the sulfonate ester group (-SO₃R), on the benzene ring makes Friedel-Crafts reactions very difficult. msu.edu The electron-withdrawing nature of this group reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. For instance, Friedel-Crafts acylation of nitrobenzene, another strongly deactivated ring, does not occur under any conditions. msu.edu By analogy, direct Friedel-Crafts alkylation or acylation on the aromatic ring of this compound is not a typical or facile reaction. Instead, reactions involving the benzenesulfonate moiety are more likely to occur at the sulfonyl group or involve the cleavage of the ester linkage.

Alkylation of Aromatic Compounds with Isopropyl Moieties

This compound can serve as an alkylating agent in reactions such as the Friedel-Crafts alkylation of aromatic compounds. In this type of electrophilic aromatic substitution, the isopropyl group is transferred to an aromatic ring, such as benzene. The reaction is typically facilitated by a Lewis acid catalyst. The underlying mechanism involves the formation of an electrophilic isopropyl carbocation.

The generation of the isopropyl cation as the reactive electrophile is a key step. In related systems, such as the reaction of benzene with 1-chloropropane, the initially formed primary carbocation rapidly rearranges via a hydride shift to the more stable secondary isopropyl carbocation. quora.com This secondary carbocation then attacks the benzene ring. quora.commsu.edu A similar principle applies when using this compound, where the benzenesulfonate group is displaced to generate the isopropyl cation. This electrophile then reacts with the aromatic nucleus, proceeding through a carbocation-like intermediate known as a sigma complex or arenium ion, before deprotonation restores aromaticity and yields the alkylated product, such as isopropylbenzene (cumene). msu.edu The use of alkylating agents like isopropylating reagents is fundamental for producing key industrial intermediates; for instance, cumene (B47948) is a primary precursor for the synthesis of phenol (B47542) and acetone. google.com

It is important to note that Friedel-Crafts alkylations have limitations. The alkyl group introduced is an activating group, which makes the product more reactive than the starting material, potentially leading to polyalkylation.

Nucleophilic Displacement Studies and Leaving Group Capabilities

The benzenesulfonate anion is recognized as an effective leaving group in nucleophilic substitution reactions, a property that is central to the reactivity of this compound. wikipedia.orgsolubilityofthings.com This effectiveness stems from the stability of the resulting RSO₃⁻ anion, which is the conjugate base of a strong sulfonic acid. wikipedia.orgwikipedia.org The negative charge is delocalized over the three oxygen atoms and the sulfur atom, stabilizing the anion.

The reactions of alkyl benzenesulfonates, including this compound, can proceed via either S_N1 or S_N2 mechanisms, depending on the substrate structure, nucleophile, and solvent conditions. cdnsciencepub.comgoogle.com For secondary substrates like the isopropyl system, the reaction mechanism can be on the borderline between S_N1 and S_N2. cdnsciencepub.comacs.orgacs.org

Studies on the solvolysis of a series of alkyl benzenesulfonates (methyl, ethyl, isopropyl) in water have shown that stepwise structural changes influence the reaction mechanism, with the isopropyl ester reacting by a mechanism approaching the limiting S_N1 type. cdnsciencepub.com The properties of the solvent play a crucial role; for instance, changing the solvent from ethanol-water to dioxane-water mixtures can shift the balance between S_N1 and S_N2 pathways for alkyl benzenesulfonates. cdnsciencepub.com The benzenesulfonate group's ability to act as a leaving group makes its esters, including this compound, valuable reagents in organic synthesis for substitution, elimination, and other transformations. eurjchem.comcymitquimica.com

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) has been employed to investigate the mechanisms of sulfonate ester formation. A study on the esterification of benzenesulfonic acid with methanol—a close analog to isopropanol—at the B3LYP/aug-cc-pVTZ level provides significant insights into the potential pathways for forming this compound. nih.govrsc.orgresearchgate.net Four alternative mechanisms were considered: two addition-elimination (Ad-E) pathways via pentacoordinate sulfur intermediates (one neutral, one protonated), an S_N1 pathway, and an S_N2 pathway. nih.gov

The calculations revealed that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. nih.govrsc.orgresearchgate.net In contrast, the S_N1 and S_N2 pathways were found to be more plausible. The S_N1 mechanism, which proceeds through a sulfonylium cation intermediate, was shown to have a low activation barrier. nih.govresearchgate.netcsic.es The S_N2 pathway, involving the alcohol acting as a nucleophile, presented a moderate barrier. nih.govrsc.org These theoretical findings suggest that the esterification to form alkyl benzenesulfonates likely proceeds via S_N1 or S_N2 mechanisms rather than through addition-elimination.

Table 1: Comparison of Proposed Esterification Mechanisms for Benzenesulfonic Acid + Methanol (DFT Study) nih.govrsc.org
Mechanism PathwayKey IntermediateEnergy Consideration
Addition-Elimination (Ad-E)Pentacoordinate Sulfur IntermediateConsidered energetically unfavorable
S_N1Benzenesulfonylium CationLow activation barrier
S_N2Protonated Methanol as Alkylating ReagentModerate activation barrier

Computational studies have been instrumental in characterizing the transition states and intermediates involved in reactions of benzenesulfonate esters. For the esterification of benzenesulfonic acid, the S_N1 pathway involves the formation of a benzenesulfonylium cation (C₆H₅SO₂⁺) as a key intermediate. nih.govresearchgate.net The process begins with the protonation of the sulfonic acid, followed by the loss of a water molecule to form a weakly-bound water complex of the benzenesulfonylium ion. nih.gov Subsequent exchange with an alcohol molecule (like isopropanol) and deprotonation leads to the final ester product. nih.gov The activation barrier to form this sulfonylium cation intermediate from the protonated sulfonic acid was found to be low (25.1 kJ mol⁻¹ in solution), indicating its feasibility. nih.gov

The nature of the transition state in nucleophilic substitution reactions of sulfonate esters has also been a subject of debate and computational analysis. Studies on the hydrolysis of aryl sulfonate esters suggest that the reaction proceeds through a concerted pathway with a single transition state, rather than a stepwise mechanism involving a stable pentacoordinate intermediate. acs.orgnih.gov The transition states are described as "early," with little bond cleavage to the leaving group. acs.org In other contexts, such as the reaction of N-aroyl β-sultams with β-lactamase, a late transition state with significant S-N bond fission was indicated. nih.gov The geometry and energy of these transition states are highly dependent on the specific reactants and conditions. nih.govresearchgate.net

Table 2: Calculated Relative Gibbs Free Energies for S_N1 Esterification Intermediates nih.gov
Structure/IntermediateDescriptionRelative Gibbs Free Energy (in solution, kJ mol⁻¹)
OH-protonated benzenesulfonic acid cationWeakly-bound water complex of benzenesulfonylium ion25.1
Methanol-coordinated benzenesulfonylium cationIntermediate after water/methanol exchange-5.2

The kinetics of reactions involving this compound are significantly influenced by the solvent. Computational modeling helps to elucidate these effects by calculating transfer enthalpies of the initial state and the transition state in different solvent systems. For instance, a study on the reactions of ethyl and 2-phenylethyl benzenesulfonates in acetonitrile-methanol mixtures combined calorimetric data with kinetic data to determine the transfer enthalpies of the transition state (TS). koreascience.kr

The analysis showed that preferential solvation of the anionic charge in the transition state can predict whether the TS is "loose" (more S_N1-like, with significant bond cleavage) or "tight" (more S_N2-like). koreascience.kr In general, protic solvents can stabilize both the leaving group and a carbocation intermediate, favoring S_N1 pathways, while polar aprotic solvents tend to favor S_N2 reactions. iiste.org The rate of solvolysis for alkyl benzenesulfonates is highly dependent on the ionizing properties and nucleophilicity of the solvent. cdnsciencepub.comcdnsciencepub.com For example, the ratio of solvolysis rates between isopropyl and methyl benzenesulfonate increases when moving to a less nucleophilic solvent, which is characteristic of a shift towards an S_N1 mechanism for the isopropyl ester. cdnsciencepub.com These experimental observations are rationalized and quantified through computational solvent effect models, which are crucial for predicting and controlling reaction outcomes. acs.org

Advanced Analytical Methodologies for Isopropyl Benzenesulfonate Detection and Quantification

Spectroscopic and Chromatographic Techniques for Characterization

A range of sophisticated analytical techniques are employed for the characterization of isopropyl benzenesulfonate (B1194179). These methods are chosen based on their sensitivity, selectivity, and the specific requirements of the analysis, such as the sample matrix and the required detection limits. rroij.com Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly powerful for this purpose. rroij.comresearchgate.net

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS), stands as a primary technique for the analysis of sulfonate esters like isopropyl benzenesulfonate. lcms.czwaters.com This approach offers high sensitivity and selectivity, enabling the direct and accurate analysis of these low-level impurities without the need for complex derivatization procedures. lcms.cznih.gov The development of robust UPLC-MS methods provides an excellent solution for the routine monitoring and quantification of potential genotoxic impurities in both drug substances and final products. discoveracs.orgwaters.com

Developing methods for the low-level detection of this compound is essential for meeting regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). waters.com A key challenge is achieving sufficient sensitivity and selectivity in complex matrices, like active pharmaceutical ingredients (APIs). mdpi.com

Method development often involves optimizing chromatographic conditions to separate the analyte from the API and other interferences. For instance, a UPLC H-Class system using an ACQUITY UPLC CSH C18 column can effectively separate methyl, ethyl, and isopropyl esters of benzenesulfonic acid. lcms.cz The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724). lcms.cznih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters. For this compound, UPLC-MS methods have achieved LOQ values as low as 1.5 ng/mL. lcms.czwaters.com This sensitivity allows for the detection of impurities at parts-per-million (ppm) levels relative to the API, which is necessary to comply with the Threshold of Toxicological Concern (TTC) for PGIs. restek.com Linearity is also a crucial validation parameter, with methods demonstrating excellent linearity with correlation coefficients (R²) of ≥0.998. lcms.cznih.gov

Table 1: UPLC-MS Method Parameters for Benzenesulfonate Ester Analysis

Parameter Condition
LC System ACQUITY UPLC H-Class lcms.cz
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm lcms.cz
Column Temperature 40 °C lcms.cz
Flow Rate 0.6 mL/min lcms.cz
Mobile Phase A Water with 0.05% Formic Acid lcms.cz
Mobile Phase B Acetonitrile with 0.05% Formic Acid lcms.cz
Injection Volume 8.0 µL lcms.cz
Mass Detector ACQUITY QDa lcms.cz
Ionization Mode ESI+ lcms.cz
Capillary Voltage 1.4 kV lcms.cz
Cone Voltage 6 V lcms.cz

The use of advanced, compact mass detectors like the Waters ACQUITY QDa has streamlined the analysis of genotoxic impurities. lcms.czwaters.com This type of detector is designed to integrate seamlessly into liquid chromatography workflows, providing the specificity of mass detection with the ease of use of a conventional photodiode array (PDA) detector. waters.comlabbulletin.com The ACQUITY QDa enhances method sensitivity and selectivity, making it ideal for routine testing in quality control laboratories. waters.comwaters.com It provides accurate mass information that confirms peak identity, which is a significant advantage over UV detection alone. lcms.czwaters.com The detector can be operated in both positive (ESI+) and negative (ESI-) electrospray ionization modes, allowing for the detection of a wide range of compounds in a single run. lcms.cz For this compound, which is detectable in ESI+ mode, the ACQUITY QDa offers a robust and simple-to-use solution for accurate confirmation and quantitation. lcms.czwaters.com

To achieve the high sensitivity required for trace-level analysis, specific mass spectrometry acquisition modes are utilized. Single Ion Recording (SIR) is a technique where the mass spectrometer is set to detect only a specific mass-to-charge ratio (m/z) corresponding to the ion of interest. lcms.cz This mode significantly enhances sensitivity compared to a full scan (Total Ion Chromatogram, TIC) because the detector focuses on a single ion, increasing the signal-to-noise ratio. lcms.czlcms.cz For this compound, the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 218.0 is often monitored in SIR mode. lcms.cz Empower 3 Chromatography Data Software can be used to combine multiple SIR channels from a single injection to generate one comprehensive result for various impurities. lcms.cz

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity and sensitivity than SIR. waters.comproteomics.com.au In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in a collision cell, and then a specific fragment ion (product ion) is monitored in the third quadrupole. proteomics.com.aunih.gov This process creates a highly specific transition (precursor → product) that minimizes interference from matrix components. waters.com MRM is considered the gold standard for quantitative analysis in complex matrices. semanticscholar.org An LC-MS/MS method using atmospheric pressure chemical ionization (APCI) in MRM mode has been developed for the simultaneous determination of 15 sulfonate esters, including this compound. nih.gov This method demonstrated high sensitivity, with a limit of detection for benzenesulfonate esters as low as 2 ng/mL. nih.gov

Table 2: Comparison of SIR and MRM Modes for this compound Analysis

Feature Single Ion Recording (SIR) Multiple Reaction Monitoring (MRM)
Principle Monitors a specific precursor ion. lcms.czwaters.com Monitors a specific precursor-to-product ion transition. waters.comnih.gov
Instrumentation Single Quadrupole MS lcms.cz Triple Quadrupole MS (QqQ) nih.gov
Selectivity High, but susceptible to isobaric interferences. waters.com Very high, minimizes matrix interference. waters.comproteomics.com.au
Sensitivity More sensitive than full scan TIC. lcms.cz Generally more sensitive and specific than SIR. proteomics.com.au
Application Targeted quantification of known compounds. lcms.cz Gold standard for quantification in complex matrices. semanticscholar.org
Example Ion (IPB) [M+NH₄]⁺ at m/z 218.0 lcms.cz Precursor ion (e.g., m/z 201) to specific product ions. nih.gov
Application of Advanced Mass Spectrometry Detectors (e.g., ACQUITY QDa)[14],

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/SIM-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile genotoxic impurities, including sulfonate esters. restek.comshimadzu.com The method often involves direct injection into the GC system, and the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. restek.comnih.gov

Method development using GC-MS focuses on optimizing the chromatographic separation and detection parameters. For sulfonate esters, a mid-polarity capillary column like an Rxi-5Sil MS or Rtx-200 is often used. restek.com A challenge with GC analysis of compounds like this compound is its potential to break down in the hot inlet and on the column, which can lead to an elevated baseline. restek.com To mitigate this, a longer bake-out time at the end of each run is recommended. restek.com Despite these challenges, GC-MS/SIM methods have demonstrated excellent linearity for sulfonate esters over concentration ranges from 10 ng/mL to 10,000 ng/mL. restek.com The identity of the detected peaks can be confirmed using the NIST library in the GC-MS software. oatext.com

Table 3: GC-MS/SIM Method Details for Sulfonate Ester Analysis

Parameter Condition
GC System Agilent 7890A with 5975C MSD oatext.com
Column Agilent HP-5 MS (30 m x 0.25 mm, 0.25 µm) restek.comoatext.com
Injection Mode Splitless or Split (e.g., 10:1) restek.com
Carrier Gas Helium rroij.com
Detection Mode Mass Spectrometry (MS) in SIM mode restek.comnih.gov
Monitored Ions (IPB) Specific ions chosen to be unique to the compound restek.com
Linearity (R²) > 0.999 restek.comshimadzu.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

An improved HPLC-DAD method was developed for detecting isopropyl p-toluenesulfonate (a related compound) in isopropyl esters, achieving a limit of detection of 0.96 µg/g and a limit of quantification of 2.91 µg/g. oatext.comoatext.com The method utilized a reverse-phase C8 column and an isocratic mobile phase of water and acetonitrile. oatext.comnih.gov The sample preparation is straightforward, often involving a simple solvent extraction. oatext.comoatext.com The DAD detector provides spectral information that can help in peak identification and purity assessment. nih.gov Validation of these methods demonstrates good accuracy, precision, and linearity, making them suitable for quality control purposes where the expected impurity levels are within the method's detection capabilities. oatext.comresearchgate.net

Table 4: HPLC-DAD Method Performance for Sulfonate Ester Analysis

Parameter Finding (for Isopropyl p-toluenesulfonate)
Chromatography HPLC with Diode Array Detector (DAD) oatext.comoatext.com
Column Hypersil Gold reverse phase C8 (250 mm × 4.6 mm, 5 µm) oatext.comnih.gov
Mobile Phase Acetonitrile and Water oatext.comoatext.com
Limit of Detection (LOD) 0.96 µg/g oatext.comoatext.com
Limit of Quantification (LOQ) 2.91 µg/g oatext.comoatext.com
Linearity (R²) 0.9999 oatext.com
Recovery 90.2% - 102.1% oatext.comoatext.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the structural elucidation of chemical compounds, including this compound. These methods provide detailed information about the molecular structure, confirming the identity of the compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For sulfonate esters, characteristic absorption bands are observed in the IR spectrum. The formation of a sulfonate ester is typically confirmed by the appearance of new absorption bands corresponding to the S=O and C-O stretching vibrations. In the case of sulfonate esters, strong asymmetric and symmetric stretching vibrations for the S=O groups are expected, generally in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule.

For This compound , the ¹H NMR spectrum would exhibit characteristic signals:

A multiplet or septet for the methine proton (-CH-) of the isopropyl group.

A doublet for the two equivalent methyl (-CH₃) groups of the isopropyl moiety.

A set of signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.

The ¹³C NMR spectrum would show distinct signals for:

The carbon of the methyl groups of the isopropyl substituent.

The methine carbon of the isopropyl group, which is attached to the oxygen atom.

The various carbons of the phenyl group.

The specific chemical shifts are influenced by the electronic environment of the nuclei. For instance, the carbon atom directly attached to the sulfonate group (–SO₃Na–CH–) in a related sulfonate ester has been observed at a chemical shift between 66.02 and 66.20 ppm. restek.com The characterization of this compound is confirmed by obtaining its ¹H NMR, ¹³C NMR, and IR spectra.

Table 1: General Spectroscopic Data for Sulfonate Ester Identification

Spectroscopic Technique Functional Group/Proton Environment Characteristic Signal Range
Infrared (IR) S=O Asymmetric Stretch 1350-1420 cm⁻¹
S=O Symmetric Stretch 1150-1200 cm⁻¹
¹H NMR Isopropyl -CH (septet) Specific ppm value
Isopropyl -CH₃ (doublet) Specific ppm value
Aromatic C-H ~7.5-8.0 ppm
¹³C NMR Isopropyl -CH Specific ppm value
Isopropyl -CH₃ Specific ppm value
Aromatic Carbons ~120-140 ppm

Method Validation Parameters in Analytical Research

To ensure that analytical methods for this compound are reliable, accurate, and suitable for their intended purpose, they must be validated according to guidelines from the International Conference on Harmonization (ICH). nih.govresearchgate.net Validation involves assessing several key parameters.

Evaluation of Linearity, Sensitivity, and Specificity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For this compound, methods have shown excellent linearity with correlation coefficients (R²) of ≥0.9991 for concentration ranges from 50 to 10,000 ng/mL using UV detection. lcms.cz Another study reported a correlation coefficient of 0.9996 over a concentration range of 0.01 µg/mL to 10 µg/mL using GC/MS. shimadzu.com A UPLC-MS/MS method demonstrated linearity with coefficients > 0.9900. mdpi.com

Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net For this compound, specificity is crucial to avoid interference from the active pharmaceutical ingredient (API) or other related substances. nih.gov UPLC-MS methods provide the necessary selectivity for analyzing low-level potential genotoxic impurities in pharmaceutical products. lcms.cz

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. oatext.com These limits are often established based on a signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. lcms.czmdpi.com

Various analytical techniques have been developed to achieve the low detection and quantification limits required for genotoxic impurities. For this compound, reported LOQ values vary depending on the method. One RP-HPLC method reported a quantification level of 28 ppm with respect to a 5 mg/ml of amlodipine (B1666008) besylate. nih.gov More sensitive UPLC methods coupled with mass spectrometry (MS) have achieved significantly lower limits. For instance, a UPLC-MS method reported an LOQ of 1.5 ng/mL for this compound. lcms.cz An LC-MS/MS method was able to detect benzenesulfonate esters with an LOD not greater than 2 ng/mL. nih.gov Another highly sensitive GC-MS/MS method reported an LOQ range of 0.10-1.05 ng mL-1 for various sulfonate esters. sci-hub.se

Table 2: Linearity and Sensitivity Data for this compound Analysis

Analytical Method Linearity Range Correlation Coefficient (R²) LOD LOQ Source(s)
RP-HPLC 75-180 ppm - - 28 ppm nih.gov
UPLC-UV 50-10,000 ng/mL ≥0.9991 - 100 ng/mL lcms.cz
UPLC-MS 1.5-500 ng/mL ≥0.9984 0.5 ng/mL 1.5 ng/mL lcms.cz
LC-APCI-MS/MS - - ≤ 2 ng/mL - nih.gov
GC-MS 0.01-10 µg/mL 0.9996 - - shimadzu.com
GC-MS/MS - - - 0.10-1.05 ng/mL sci-hub.se
UPLC-MS/MS LOQ to 200% of permitted level >0.9900 0.1949 ng/mL 0.3897 ng/mL mdpi.com

Assessment of Accuracy, Precision, and Robustness

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. For this compound analysis, recovery values are expected to be within an acceptable range, often 80-120%. oatext.com One validated method reported recoveries ranging from 94.9% to 115.5%. mdpi.com Another study showed recoveries for sulfonic esters between 91.6% and 109.0% at the LOQ concentration. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For repeatability, %RSD values are expected to be low. One study found that the %RSD for peak areas in six replicate injections was less than 7.67% at the LOQ. lcms.cz Intermediate precision, which involves different analysts on different days, also needs to demonstrate low variability. mdpi.com

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.commdpi.com Parameters that may be varied include mobile phase composition, flow rate, and column temperature. mdpi.commdpi.com For example, a method was found to be robust when the flow rate was varied from 1.8 mL/min to 2.2 mL/min and the column oven temperature was changed from 195 °C to 205 °C. mdpi.com

Table 3: Accuracy, Precision, and Robustness Validation Parameters

Parameter Acceptance Criteria Example Finding for Sulfonate Ester Analysis Source(s)
Accuracy Typically 80-120% recovery 94.9–115.5% recovery mdpi.com
90.4%–105.2% recovery nih.gov
Precision (%RSD) Low %RSD (e.g., <15%) <7.67% at LOQ lcms.cz
<7.1% at higher concentrations nih.gov
Robustness No significant change in results with small variations Method remained reliable with changes in flow rate and oven temperature. mdpi.commdpi.com

Application in Pharmaceutical Research and Quality Control

Monitoring and Control of Potential Genotoxic Impurities (PGIs)

This compound is classified as a potential genotoxic impurity (PGI), a class of compounds that can potentially damage DNA and lead to carcinogenic effects. lcms.czshimadzu.com The presence of such impurities in active pharmaceutical ingredients (APIs) is a major concern for regulatory authorities. researchgate.net Sulfonate esters like this compound can form during the synthesis of drug substances, particularly when a sulfonic acid, such as benzenesulfonic acid (besylate), is used to form a salt with the API in the presence of a corresponding alcohol (in this case, isopropanol). restek.comlcms.cz

The control of PGIs is guided by the ICH M7 guideline, which recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most PGIs, corresponding to a lifetime cancer risk of 1 in 100,000. mdpi.com This necessitates the development of highly sensitive analytical methods to monitor and control these impurities at parts-per-million (ppm) levels relative to the API. restek.commdpi.com For example, in the case of amlodipine besylate, it is crucial to monitor for the presence of benzenesulfonate esters to ensure the safety of the final drug product. lcms.cznih.gov The analytical methods described above, particularly those combining chromatography with mass spectrometry, are essential tools for the quality control of APIs and for ensuring that the levels of PGIs like this compound are below the stringent regulatory limits. nih.govresearchgate.net

Development of Reference Standards for Analytical Methods

The development and use of highly characterized reference standards are fundamental for the accurate detection and quantification of this compound in analytical methods. axios-research.com These standards serve as a benchmark for identity, purity, and concentration, ensuring the reliability and validity of analytical data, which is critical in pharmaceutical quality control. axios-research.com Commercial suppliers provide this compound as a fully characterized chemical compound, often compliant with regulatory guidelines, for use in analytical method development, validation (AMV), and quality control (QC) applications during drug development and manufacturing. axios-research.com

Reference standards for this compound are typically supplied as a neat oil with a high purity level, often greater than 95% or 98% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comcaymanchem.com The characterization data accompanying these standards is detailed and complies with regulatory expectations. This characterization is crucial for establishing traceability to pharmacopeial standards (e.g., USP or EP) where feasible. The identity of the reference standard is confirmed using various spectroscopic techniques.

The availability of these well-characterized reference materials is essential for validating the performance of analytical methods. For instance, in HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) methods, the reference standard is used to create calibration curves to determine the linearity of the method over a specific concentration range. nih.govshimadzu.comoatext.com For example, one HPLC method demonstrated linearity for a related compound, isopropyl p-toluenesulfonate, over a range of 0.5 to 50 μg/mL with a correlation coefficient of 0.9999. nih.gov Similarly, a GC/MS method for various sulfonate esters showed favorable linearity from 0.01 µg/mL to 10 µg/mL, with correlation coefficients (R) of at least 0.9996. shimadzu.com These standards are also used to determine critical method parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). oatext.comlcms.cz

Table 1: Properties of this compound Reference Standard

PropertyDescriptionReference
CAS Number6214-18-2 axios-research.com
Molecular FormulaC₉H₁₂O₃S axios-research.comcaymanchem.com
Molecular Weight200.26 g/mol axios-research.combiosynth.com
Physical FormNeat Oil caymanchem.comcaymanchem.com
Purity (typical)>95% (HPLC) lgcstandards.com
Solubility (in organic solvents)Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (approx. 30 mg/ml) caymanchem.com
Storage Temperature+4°C or -20°C lgcstandards.comcaymanchem.com

Stability Studies of Sulfonate Esters in Pharmaceutical Formulations

Stability studies of sulfonate esters, including this compound, are critical in pharmaceutical development because these compounds are potential genotoxic impurities (PGIs) that can form during the synthesis or storage of drug substances, particularly those formulated as sulfonate salts. acs.orgresearchgate.net The primary degradation pathway for sulfonate esters in the presence of moisture is hydrolysis. researchgate.netacs.org

The rate of formation and degradation of sulfonate esters is influenced by several factors. Key findings from kinetic and mechanistic studies indicate that the formation of sulfonate esters requires a specific set of conditions: high concentrations of both sulfonic acid and an alcohol, with very little or no water present. researchgate.net The reaction is driven by the concentrations of the sulfonate anion and the protonated alcohol. researchgate.net

Conversely, the presence of water significantly promotes the hydrolysis of sulfonate esters back to the parent sulfonic acid and alcohol. researchgate.net Research has shown that the rate of hydrolysis can be substantially higher than the rate of ester formation in the presence of water. For example, one study observed a 10-fold higher rate of sulfonate ester hydrolysis compared to its formation rate when water was present. researchgate.net The addition of even a small amount of water can dramatically slow the formation of these esters. researchgate.net This hydrolytic degradation is a key factor in limiting the presence of sulfonate esters in final drug products. service.gov.uk For instance, studies on dabigatran (B194492) etexilate mesilate have shown it undergoes considerable hydrolytic degradation in aqueous solutions, especially under acidic conditions. service.gov.uk

The stability of sulfonate esters is also highly dependent on pH. The hydrolysis of sulfonylureas, which contain a sulfonate-like group, is known to proceed via cleavage to a sulfonamide and an amine. researchgate.net The alkaline hydrolysis of aryl benzenesulfonates has been studied to understand the reaction mechanism, which can proceed through either a stepwise or a concerted pathway depending on the specific compound. acs.org Detailed studies have concluded that sulfonate esters are unlikely to form, even at trace levels, if any acid present in a formulation is neutralized by even a slight excess of a base. acs.orgenovatia.com This finding is crucial for developing control strategies in pharmaceutical manufacturing to prevent the formation of these impurities. acs.org

Table 2: Factors Influencing Sulfonate Ester Stability

FactorEffect on StabilityReference
Water ContentIncreases rate of hydrolysis; decreases stability. The presence of water dramatically reduces the equilibrium concentration of the sulfonate ester. researchgate.netenovatia.com
pHStable under neutral conditions. Hydrolysis is accelerated under both acidic and alkaline conditions. Formation is favored in highly acidic, low-water environments. researchgate.netservice.gov.uk
BasePresence of a base (even slight excess) prevents the formation of sulfonate esters by neutralizing the required acid catalyst. acs.orgenovatia.com
TemperatureHigher temperatures generally increase the rates of both formation (in anhydrous conditions) and degradation (hydrolysis). service.gov.ukenovatia.com

Biological and Toxicological Research on Isopropyl Benzenesulfonate and Its Analogues

Mechanisms of Genotoxicity and DNA Interactions

The genotoxicity of sulfonate esters is fundamentally linked to their chemical reactivity with DNA. semanticscholar.org These compounds are recognized as potential alkylating agents, capable of covalently modifying the structure of genetic material, which can lead to mutations. researchgate.netsemanticscholar.org

Sulfonic acid esters are considered potential alkylating agents that can interact with nucleophilic sites within the DNA molecule. researchgate.netsemanticscholar.org The sulfonate group is an effective leaving group, facilitating the transfer of the alkyl group (in this case, isopropyl) to the DNA. researchgate.net This process, known as DNA alkylation, results in the formation of DNA adducts—segments of DNA that are covalently bonded to the chemical. researchgate.net

The genotoxic potential of alkyl sulfonate esters is often attributed to their capacity to alkylate the O6 position of guanine, a critical site for mutagenesis. researchgate.netresearchgate.net Research on the analogue isopropyl methanesulfonate (B1217627) (IPMS), a potent SN1 alkylating agent, provides insight into the specific adducts that can be formed. nih.gov In vitro studies reacting IPMS with calf thymus DNA revealed the formation of several isopropyl (IP) adducts. The analysis showed a relatively high degree of alkylation at exocyclic oxygen atoms compared to other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.gov This specific pattern of DNA adduct formation is believed to be significant to the compound's biological activity. nih.gov

Table 1: DNA Adducts Formed by Isopropyl Methanesulfonate (IPMS) in vitro

This table is based on data from the in vitro reaction of IPMS with calf thymus DNA.

Adduct FormedYield (nmol/mg DNA)
7-IP-Gua22
O6-IP-dGuo11
O2-IP-Cyt9
O2-IP-dThd2
O4-IP-dThd2
3-IP-Ade0.2
3-IP-dThd0.2
Source: Adapted from research on IPMS reactions with calf thymus DNA. nih.gov

The genotoxic potential of isopropyl benzenesulfonate (B1194179) and its analogues is evaluated using a range of in vitro and in vivo assays. lgcstandards.comimpurity.comcoompo.comcaymanchem.com It is widely described as a potential genotoxic impurity that may exert toxic effects in both bacterial and mammalian cell systems. lgcstandards.comimpurity.comcaymanchem.com

Standard assays for genotoxicity include the bacterial reverse mutation assay, commonly known as the Ames test, and the in vitro micronucleus test using mammalian cells, such as L5178Y mouse lymphoma cells. researchgate.netscienceopen.com Studies on a series of sulfonic acid esters have shown that isopropyl esters are consistently among the most potent mutagens in both the Ames test and the micronucleus assay. researchgate.net For instance, isopropyl methanesulfonate (IPMS) is categorized as a highly potent mutagen in these assays. researchgate.netresearchgate.net The Ames test typically uses various strains of Salmonella typhimurium (e.g., TA98 and TA100) to detect gene mutations. researchgate.net

These cellular and organismal systems are crucial for characterizing the risk associated with potential exposure to such impurities in pharmaceutical products. lookchem.comcymitquimica.com

When DNA damage occurs, cells activate a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.gov Research into the analogues of isopropyl benzenesulfonate has provided insights into the specific DDR pathways that are triggered.

Studies using the analogue isopropyl methanesulfonate (IPMS) have highlighted the critical role of the Fanconi anemia (FANC) pathway in repairing the damage caused by this compound. researchgate.netnih.gov In both chicken DT40 and human TK6 cell-based DDR assays, cells with a dysfunctional FANC pathway demonstrated significantly higher sensitivity to IPMS compared to other alkylating agents like EMS or MMS. nih.gov This suggests that the FANC pathway is a primary repair mechanism for the types of DNA lesions induced by IPMS. nih.gov

Furthermore, investigations have revealed that the O6-isopropyl dG adduct, a key lesion formed by IPMS, is poorly recognized and repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netnih.gov This escape from repair by MGMT allows the DNA damage to persist, leading to the formation of DNA double-strand breaks. nih.gov The accumulation of these unrepaired lesions ultimately results in increased cytotoxicity and the induction of micronuclei, particularly in cells deficient in the FANC pathway. researchgate.netnih.gov

Assessment of Genotoxic Potential in Cellular and Organismal Systems[22],[23],

Cellular Toxicity and Viability Studies

Beyond direct DNA damage, research also examines the broader effects of this compound and its analogues on cell health, including general cytotoxicity and the disruption of essential cellular functions. caymanchem.comnih.gov

This compound is noted for its potential to exert toxic effects on both bacterial and mammalian cells. lgcstandards.comcaymanchem.comusbio.net Research on related compounds, such as linear alkylbenzene sulfonates (LAS), has demonstrated inhibitory effects on the growth and viability of various bacterial strains. For example, LAS has been shown to inhibit the growth of ammonia-oxidizing bacteria like Nitrosomonas europaea and Nitrosospira strains. nih.gov In some bacteria, such as certain strains of Escherichia coli, sodium dodecylbenzenesulfonate has been observed to cause a longer lag phase in growth. cir-safety.org

In mammalian systems, studies on analogues provide specific examples of cytotoxicity. For instance, a class of related compounds known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) has been evaluated for antiproliferative activity against various human cancer cell lines, including MCF7 and MDA-MB-468 mammary cancer cells. nih.gov These studies help to determine the concentration-dependent toxicity and selectivity of these compounds against different cell types. nih.gov

Table 2: Comparative Cytotoxicity of Solvents Used in Cellular Assays

This table presents data on the cytotoxicity of common solvents, providing a reference for in vitro study design. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to dissolve compounds like this compound for testing.

SolventCell LineMTC (% v/v)IC50 (% v/v)
Ethanol (B145695) (EtOH) HaCaT, A-375, A-431> 2%> 2%
Dimethyl Sulfoxide (DMSO) Varied0.15 - 1.09%0.63 - 2.60%
Polyethylene Glycol (PEG-400) Varied0.15 - 1.09%0.63 - 2.60%
Dimethoxyethane (DME) Varied0.03 - 0.67%0.12 - 0.67%
Dimethylformamide (DMF) Varied0.03 - 0.67%0.12 - 0.67%
Source: Adapted from a comparative study on solvent cytotoxicity. nih.gov

The toxic effects of benzenesulfonate compounds can manifest through the disruption of various cellular processes and metabolic pathways. Research on linear alkylbenzene sulfonate (LAS) indicates that it can inhibit key metabolic activities in bacteria, such as ammonium (B1175870) (NH4+) oxidation and carbon dioxide (CO2) fixation. nih.gov In animal studies, ingestion of linear alkylbenzenesulfonate was found to affect enzymatic activity in the liver and kidneys, which was suggested to be a result of cellular injury. cir-safety.org

More specific mechanisms have been elucidated for certain analogues. For example, potent and selective PAIB-SO compounds were found to arrest the cell cycle of MCF7 mammary cancer cells in the G2/M phase and cause a disruption of the cellular microtubule network. nih.gov This demonstrates a direct impact on the machinery of cell division. nih.gov Such studies are vital for understanding the full scope of the biological activity of these compounds beyond their direct interaction with DNA. bertin-bioreagent.com

Effects on Bacterial and Mammalian Cell Lines

Investigational Biological Activities of Benzenesulfonate Derivatives

A novel class of compounds, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as antimitotic prodrugs. nih.govresearchgate.netaacrjournals.org These compounds are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in cancer cells, into potent antimitotic agents. nih.govresearchgate.net This targeted activation aims to reduce systemic side effects associated with traditional chemotherapy. nih.gov

Research has shown that the structure of the alkyl group on the imidazolidin-2-one moiety influences the compound's activity and selectivity. aacrjournals.orgacs.orgulaval.ca For instance, PAIB-SOs with an isobutyl group maintain their selectivity towards breast cancer cells expressing CYP1A1 and exhibit antiproliferative activity in the nanomolar range. aacrjournals.org In contrast, those with isopropyl and sec-butyl groups tend to lose this selectivity. aacrjournals.org

The mechanism of action involves the N-dealkylation of PAIB-SOs by CYP1A1 to form phenyl 4-(2-oxoimidazolidin-1-yl)-benzenesulfonates (PIB-SOs), which are the active antimitotic metabolites. aacrjournals.org These active metabolites disrupt microtubule dynamics and arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. nih.gov Studies have demonstrated that these compounds can effectively inhibit tubulin polymerization. nih.gov

Further modifications, such as homologation of the alkyl side chain, have been explored to improve the stability and pharmacokinetic profile of these prodrugs. acs.orgulaval.ca For example, PAIB-SOs with a n-pentyl side chain showed improved stability in rodent liver microsomes while retaining high selectivity and potent antiproliferative activity. ulaval.ca

Interactive Data Table: Investigational Antimitotic Prodrugs
Compound Class Mechanism of Action Key Findings
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) Bioactivation by CYP1A1 to potent antimitotic metabolites (PIB-SOs). nih.govresearchgate.netaacrjournals.org Exhibit nanomolar antiproliferative activity and arrest cell cycle in G2/M phase. nih.govaacrjournals.org
PAIB-SOs with isobutyl group Selective N-dealkylation by CYP1A1 in cancer cells. aacrjournals.org Maintain high selectivity and potency against CYP1A1-expressing breast cancer cells. aacrjournals.org
PAIB-SOs with isopropyl/sec-butyl group Less selective bioactivation. aacrjournals.org Lose selectivity towards breast cancer cells. aacrjournals.org

Benzenesulfonate derivatives have been synthesized and evaluated for their potential to inhibit aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. nih.govbeilstein-archives.orgdntb.gov.uabeilstein-archives.org A series of novel sulfonates containing a quinazolin-4(3H)-one ring demonstrated nanomolar inhibitory activity against ALR2. nih.gov

One particular compound, 4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate, showed significantly higher inhibitory activity against ALR2, being 7.7-fold more potent than the standard inhibitor, epalrestat. nih.gov In another study, new 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonate derivatives were synthesized and showed inhibitory effects on the human aldose reductase enzyme, with some compounds exhibiting IC50 values in the sub-micromolar range. beilstein-archives.orgbeilstein-archives.org

These findings suggest that the benzenesulfonate scaffold can be a valuable component in the design of new and potent aldose reductase inhibitors. nih.govbeilstein-archives.org

The antioxidant properties of various sulfonate and thiosulfonate compounds have been a subject of investigation. nih.govbiointerfaceresearch.comtandfonline.comacs.orghilarispublisher.com Research has shown that certain vinyl sulfonate compounds can act as Nrf2 activators, which in turn induces the expression of antioxidant enzymes. nih.govacs.org One study found that a specific vinyl sulfonate compound was significantly more potent in Nrf2 activation compared to its vinyl sulfone and vinyl sulfonamide analogues. nih.govacs.org

In other research, novel sulfonamide and sulfonate organic salts were synthesized, and their antioxidant activity was evaluated. tandfonline.com The results indicated that the organic sulfonate salts were more active than the covalent sulfonamide derivatives. tandfonline.com The presence of a nitro group in the molecular structure was also found to enhance antioxidant activity. tandfonline.com

Additionally, carvacrol (B1668589) benzenesulfonate derivatives have been synthesized and tested for their antioxidant activity using the DPPH radical scavenging assay. hilarispublisher.com The study revealed that methyl and trifluoromethyl substituted derivatives exhibited notable antioxidant activity. hilarispublisher.com Similarly, studies on thiosulfonate compounds have demonstrated their ability to neutralize free radicals, with the antioxidant activity being dependent on the specific chemical structure. biointerfaceresearch.com

Interactive Data Table: Antioxidant Activity of Sulfonate Derivatives
Compound Class Mechanism/Assay Key Findings
Vinyl Sulfonates Nrf2 activation. nih.govacs.org More potent than corresponding vinyl sulfones and sulfonamides in activating the Nrf2 antioxidant pathway. nih.govacs.org
Organic Sulfonate Salts DPPH free radical scavenging, gallic acid equivalent antioxidant capacity (GEAC). tandfonline.com More active than covalent sulfonamide derivatives; NO2 group enhances activity. tandfonline.com
Carvacrol Benzenesulfonates DPPH radical scavenging assay. hilarispublisher.com Methyl and trifluoromethyl substituted derivatives showed significant antioxidant activity. hilarispublisher.com
Thiosulfonates DPPH radical scavenging assay. biointerfaceresearch.com Exhibit anti-radical activity, dependent on their chemical structure. biointerfaceresearch.com

Research into Aldose Reductase Inhibitory Activity

In Silico Approaches to Biological Activity and Toxicity

Computational, or in silico, methods are increasingly being used to predict the biological activity and toxicity of chemical compounds, including benzenesulfonates and their analogues. nih.govnih.govimmunocure.usresearchgate.neteuropa.eu These approaches offer a cost-effective and ethical alternative to traditional animal testing for assessing the potential risks of chemicals. immunocure.usresearchgate.net

In silico toxicology models can predict a range of toxicity endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity. nih.govnih.gov These models are built using data from existing biological tests and employ various algorithms to establish relationships between chemical structures and their toxicological effects. nih.gov For genotoxic impurities like this compound, in silico prediction of genotoxicity has become an important tool, supported by guidelines such as ICH M7, for assessing the risk of DNA reactivity. nih.gov

Molecular docking studies, a type of in silico method, have been used to investigate the binding interactions between benzenesulfonate derivatives and their target enzymes. nih.govbeilstein-archives.org For example, in the research on aldose reductase inhibitors, molecular docking helped to understand how the synthesized quinazolinone derivatives bind to the active site of the ALR2 enzyme. nih.gov Similarly, for the antimitotic prodrugs, computational studies can help in designing compounds with improved binding affinity and selectivity for the CYP1A1 enzyme.

The development and application of these computational tools are guided by the need for efficient, fast, and accurate methods to prioritize chemicals for further testing and to minimize late-stage failures in drug development. nih.govimmunocure.us

Computational Prediction of Bioactivation Mechanisms

Computational studies provide valuable insights into the potential metabolic pathways of xenobiotics, including the bioactivation of otherwise inert compounds into reactive metabolites. While direct computational studies on the bioactivation of this compound are not extensively documented in publicly available literature, research on analogous compounds, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), offers a predictive framework for its potential metabolic fate.

Research into PAIB-SOs, which are designed as prodrugs, has shown that their biological activity is dependent on bioactivation by cytochrome P450 (CYP) enzymes, specifically CYP1A1. Current time information in Houston, TX, US. These computational and in vitro studies indicate that the enzymatic process involves N-dealkylation of the imidazolidin-2-one moiety. Current time information in Houston, TX, US. This suggests that CYP enzymes are capable of metabolizing complex benzenesulfonate structures.

Computational methods, such as quantum mechanical calculations, are employed to model the role of P450 enzymes in the metabolism of various small molecules. europa.eu These models help to determine the likelihood of different metabolic reactions, such as hydroxylation or dealkylation, by calculating the energy barriers for each potential pathway. For a compound like this compound, these models could predict the most likely sites of metabolic attack, whether on the isopropyl group or the benzene (B151609) ring.

The prediction of metabolic pathways is a critical component of in silico toxicology. nih.gov By identifying potential reactive metabolites, computational models can flag compounds that may have a higher risk of toxicity. For instance, the metabolism of aromatic compounds can sometimes lead to the formation of reactive intermediates like epoxides or quinones, which can bind to cellular macromolecules and cause toxicity. nih.gov While specific predictions for this compound are not available, the general principles of computational toxicology suggest that its metabolism would be a key area of investigation.

Table 1: Predicted Bioactivation Elements for Benzenesulfonate Analogues

FeatureDescriptionComputational MethodReference
Activating Enzyme Cytochrome P450 1A1 (CYP1A1) is predicted to be a key enzyme in the bioactivation of certain benzenesulfonate-containing prodrugs. Current time information in Houston, TX, US.Molecular Docking, In Vitro Assays Current time information in Houston, TX, US.
Metabolic Reaction N-dealkylation has been identified as a bioactivation mechanism for PAIB-SO analogues. Current time information in Houston, TX, US. For this compound, potential reactions could include hydroxylation of the isopropyl group or the aromatic ring.Quantum Mechanical Calculations, Metabolic Pathway Prediction Software europa.eu
Potential Reactive Intermediates General computational toxicology principles suggest that metabolism of the aromatic ring could potentially form reactive species such as epoxides or quinones. nih.govStructure-Activity Relationship (SAR) Analysis nih.gov

Molecular Docking and ADME-Tox Profiling

Molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties are fundamental computational tools in modern drug discovery and toxicology. jcsp.org.pkdntb.gov.ua These in silico methods allow for the early assessment of the pharmacokinetic and toxicological profile of a compound.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein. beilstein-archives.org In the context of toxicology, this can be used to predict interactions with metabolic enzymes like cytochrome P450s or with cellular targets that could lead to adverse effects. For this compound and its analogues, docking studies could elucidate the specific CYP isoforms responsible for their metabolism and predict the binding affinity, which can correlate with the rate of metabolism. researchgate.net For example, docking studies on benzenesulfonate-derived compounds have been used to understand their interaction with enzymes like aldose reductase, providing insights into their potential biological activities. beilstein-archives.org

ADME-Tox Profiling

In silico ADME-Tox profiling uses a compound's structure to predict its physicochemical and pharmacokinetic properties. dntb.gov.ua These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms. researchgate.net

Absorption: Properties like water solubility, lipophilicity (LogP), and intestinal absorption are predicted. For alkylbenzene sulfonates, the length of the alkyl chain is a key determinant of these properties. researchgate.net

Distribution: Predictions include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

Metabolism: In silico tools can predict the primary sites of metabolism on a molecule and identify which CYP enzymes are likely to be involved. nih.gov

Excretion: The likely routes of elimination from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and organ-specific toxicities. immunocure.us

While a specific, publicly available ADME-Tox profile for this compound is lacking, profiles for other benzenesulfonate derivatives have been computationally generated in research settings. jcsp.org.pk These studies provide a template for the types of properties that would be assessed.

Table 2: General Parameters in In Silico ADME-Tox Profiling for Benzenesulfonate Analogues

ParameterPredicted PropertyRelevanceComputational Tool Example
Molecular Weight Adherence to Lipinski's Rule of FiveDrug-likeness and absorptionSwissADME, pkCSM
LogP (Lipophilicity) Membrane permeability and absorptionDrug-likeness and distributionSwissADME, ChemAxon
Water Solubility Dissolution and absorptionBioavailabilityALOGPS, ESOL
CYP Inhibition Potential for drug-drug interactionsMetabolism and SafetyCYP-prediction servers
Mutagenicity Potential to cause genetic mutationsToxicityAmes test prediction software
Carcinogenicity Potential to cause cancerLong-term toxicityCarcinogenicity prediction models

Isopropyl Benzenesulfonate in Contemporary Organic Synthesis and Catalysis

Applications as a Reagent in Organic Transformations

Isopropyl benzenesulfonate (B1194179) serves as a reagent in several organic transformations. It can act as a sulfonating agent, transferring the benzenesulfonyl group to other molecules. This capability is crucial in the synthesis of various organic compounds. Additionally, its reactive nature allows it to be used for storing other reactive substances. biosynth.combioisis.netatrium-bio.com The compound's structure, which includes both polar and non-polar regions, makes it adaptable to different chemical environments. cymitquimica.com It is also used in the production of quinoline (B57606) derivatives. biosynth.comatrium-bio.com

Utility as a Leaving Group in Substitution and Elimination Reactions

The benzenesulfonate anion is an excellent leaving group due to its stability, which arises from the delocalization of the negative charge over the sulfonate group and the benzene (B151609) ring. This property makes isopropyl benzenesulfonate a valuable substrate for both substitution and elimination reactions.

In substitution reactions , the bond between the isopropyl group and the oxygen of the sulfonate is cleaved by a nucleophile. The facility of this cleavage allows for the introduction of a wide range of functional groups. The mechanism of these reactions, whether SN1 or SN2, is influenced by factors such as the solvent's ionizing power and the nature of the nucleophile. cdnsciencepub.com For instance, studies have shown that the solvolysis of this compound can proceed through a mechanism where ionization is the rate-controlling step, particularly in more ionizing solvents. cdnsciencepub.com

In elimination reactions , a base removes a proton from a carbon atom adjacent to the one bearing the benzenesulfonate group, leading to the formation of an alkene. The efficiency of the benzenesulfonate group as a leaving group facilitates these transformations. The balance between substitution and elimination is dependent on the reaction conditions, with stronger bases and higher temperatures favoring elimination. masterorganicchemistry.com

Table 1: Reactivity of this compound in Substitution and Elimination Reactions

Reaction TypeKey FeatureInfluencing Factors
Substitution (SN1/SN2) Excellent leaving group (benzenesulfonate)Solvent polarity, nucleophile strength
Elimination (E1/E2) Stable leaving group facilitates alkene formationBase strength, temperature

Roles as a Catalyst in Various Chemical Processes

This compound and related benzenesulfonic acid derivatives can function as catalysts in several chemical reactions, primarily due to their acidic nature.

Benzenesulfonic acids are strong organic acids and are effective catalysts for esterification reactions. revistadechimie.roresearchgate.net They serve as a less corrosive and oxidative alternative to sulfuric acid. revistadechimie.roresearchgate.net While direct use of this compound as the catalyst is less common than its parent acid, the principles of catalysis are related. In the esterification of fatty acids with isopropyl alcohol, for example, p-toluenesulfonic acid, a structurally similar compound, is a frequently used catalyst. oatext.com

In industrial settings, benzenesulfonic acids and their derivatives are employed as catalysts in various synthetic processes. ontosight.ai They are used in the production of dyes, pharmaceuticals, and surfactants. ontosight.aicymitquimica.com For example, sterically hindered sulfonic acids, such as 2,4,6-triisopropylbenzenesulfonic acid, are used as catalysts in the synthesis of alkylpolyglucosides, which are biodegradable surfactants. google.com The catalytic activity of these compounds is crucial for achieving high yields and selectivity in these industrial applications.

Acid Catalysis in Esterification Reactions

Intermediary Role in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of the benzenesulfonate group.

A key application of benzenesulfonate esters is in the synthesis of sulfonamides. Benzenesulfonic acid can be converted to benzenesulfonyl chloride, which then reacts with amines to form sulfonamides. wikipedia.org While not a direct reaction of this compound, its parent acid is a precursor. The synthesis of sulfonamides is a critical process in the development of pharmaceuticals. google.comsemanticscholar.org Furthermore, benzenesulfonic acid can be transformed into other derivatives like benzenesulfonic acid anhydride. wikipedia.org

Application as a Protecting Group for Phenols

In organic synthesis, a protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org Aryl sulfonate esters serve as valuable synthetic intermediates, partly due to their application as protecting groups for phenols. researchgate.net The benzenesulfonyl group, in particular, can be a robust protecting group for phenols, demonstrating stability under a variety of harsh reaction conditions, including exposure to Grignard reagents, organolithium reagents, metal alkoxides, and various acids. researchgate.net

While sulfonyl groups are employed to protect hydroxy functionalities , the choice of the specific sulfonate ester is crucial. Isopropyl sulfonate esters have been utilized as protecting groups for sulfonic acids. google.com However, their stability can be a concern, as they are susceptible to cleavage by reagents such as iodide and boiling methanolic ammonia. google.com This limits their compatibility with certain reaction conditions, for instance, in reactions involving iodide reagents like the Finkelstein reaction. google.com

The removal, or deprotection, of the sulfonyl group from a phenol (B47542) is a critical step. General methods for cleaving sulfonate esters include treatment with potassium hydroxide (B78521) (KOH) in refluxing methanol (B129727) or using pulverized KOH with tert-butanol (B103910) (t-BuOH) in hot toluene (B28343). researchgate.net

Table 6.4.2: Comparison of Sulfonate Protecting Groups

Protecting GroupStability CharacteristicsCommon Deprotection Conditions
Benzenesulfonyl Resistant to many harsh conditions (e.g., Grignard reagents, strong acids). researchgate.netPulverized KOH/t-BuOH in toluene researchgate.net; SmI₂/amine/water.
Isopropyl Sulfonate Incompatible with iodide and amine reagents. google.comCleaved by iodide or boiling methanolic ammonia. google.com
Benzylsulfonyl (Bns) Stable under drastic reaction conditions. researchgate.netCatalytic hydrogenolysis. researchgate.net
Neopentyl Sulfonate Generally stable, but requires specific conditions for removal. google.comIntramolecular nucleophilic attack after unmasking a latent nucleophile. google.com

This table provides a comparative overview of different sulfonate-based protecting groups and their general characteristics.

Electrophilic Properties in Carbon-Oxygen Bond Activation

Aryl sulfonate esters are recognized as important intermediates in organic chemistry due to their role as C-O electrophiles in various reactions. researchgate.net The electrophilic nature of the sulfonate ester makes the carbon-oxygen (C–O) bond susceptible to activation, particularly with transition metal catalysis. researchgate.net This property allows aryl sulfonates to function as alternatives to aryl halides in cross-coupling reactions. researchgate.net

The reactivity of this compound is influenced by its structure and the reaction environment. Studies on the solvolysis of alkyl benzenesulfonates, including methyl, ethyl, and isopropyl esters, have shown that the reaction mechanism can shift between bimolecular (SN2) and unimolecular (SN1) pathways. cdnsciencepub.com For this compound, the reaction in dry ethanol (B145695) is likely bimolecular, whereas in a 50% alcohol-water mixture, the mechanism shows characteristics of a unimolecular reaction. cdnsciencepub.com This demonstrates the compound's capacity to act as an electrophile, where the carbon atom of the isopropyl group is the target for nucleophilic attack, leading to the cleavage of the C-O bond.

The activation of C–O bonds in aryl sulfonates is a key step in many palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov In these processes, a low-valent palladium complex can oxidatively add to the C–O bond of the sulfonate, initiating the catalytic cycle. Benzenesulfonates are generally slightly more reactive in these couplings than related tosylates. nih.gov This activation transforms the phenol derivative into a versatile coupling partner for forming new carbon-carbon or carbon-heteroatom bonds.

Table 6.4.3: Factors Influencing C-O Bond Activation of this compound

FactorInfluence on ReactivityMechanism Implication
Solvent Polarity Increased ionizing power of the solvent can facilitate solvolysis. cdnsciencepub.comCan promote a shift from SN2 to SN1 mechanism. cdnsciencepub.com
Alkyl Group The isopropyl group's structure influences the reaction rate compared to methyl or ethyl esters. cdnsciencepub.comThe rate trend (Me > Et < IsoPro) suggests a change in mechanism across the series. cdnsciencepub.com
Catalyst Transition metals, particularly palladium, are effective for activating the C-O bond. researchgate.netnih.govEnables cross-coupling reactions by forming an organometallic intermediate. nih.gov

This table outlines key factors that affect the electrophilic behavior and C-O bond activation of this compound.

Contributions to Dyes and Pigment Production

This compound serves as an alkylating agent, and in this capacity, it is particularly useful in the manufacture of dyes. google.com The synthesis of these esters can be achieved by reacting the sodium alkoxide of the corresponding alcohol (in this case, isopropyl alcohol) with a benzenesulfonyl chloride in an organic diluent. google.com The resulting this compound can then be used directly in solution for subsequent alkylation reactions in dye synthesis. google.com

While this compound itself is used as an alkylating agent, its related sulfonic acid, 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid), and its salts also play significant roles in the dye industry. solubilityofthings.comontosight.ai This acid is used as an intermediate in the production of dyes and pigments. solubilityofthings.comontosight.ai Its sodium salt, sodium cumene (B47948) sulfonate, is utilized in textile dyeing and printing processes to improve the wetting and dispersing properties of the dye bath, which enhances dye uptake and promotes color uniformity on fabrics. dolphinpharma.com The function of this compound as an alkylating agent is distinct from the catalytic and surfactant roles of its sulfonic acid and sulfonate salt counterparts. google.comsolubilityofthings.com

Table 6.5: Roles of Isopropylbenzene Derivatives in Dye Industry

CompoundCAS NumberRole in Dye/Pigment Production
This compound 6214-18-2 biosynth.comAlkylating agent. google.com
4-Isopropylbenzenesulfonic acid 16066-35-6 cymitquimica.comIntermediate in dye and pigment manufacturing. solubilityofthings.comontosight.ai
Sodium cumene sulfonate 28348-53-0Wetting and dispersing agent in textile dyeing. dolphinpharma.com

This table differentiates the roles of this compound and its related compounds in the production of dyes and pigments.

Environmental Behavior and Degradation Pathways of Benzenesulfonate Esters

Environmental Fate and Distribution Considerations

The environmental journey of benzenesulfonate (B1194179) compounds is largely dictated by their physicochemical properties and the characteristics of the receiving environment. A significant portion of these chemicals enters the environment through wastewater streams. oup.com

Structurally related compounds like linear alkylbenzene sulfonates (LAS) are known to adsorb strongly to sewage sludge. researchgate.net Consequently, the application of sludge to agricultural land is a primary route for their introduction into the terrestrial environment. researchgate.net In aquatic systems, their distribution between the water column and sediment is a key factor. The partitioning of LAS, for instance, is influenced by the level of contamination; in less contaminated areas, a higher proportion remains dissolved in the water, whereas in highly contaminated zones, more of the compound is adsorbed to suspended solids. nih.gov

While specific studies on the mobility of isopropyl benzenesulfonate in soil are limited, with safety data sheets often stating "No further relevant information available," the compound is classified as "slightly hazardous for water" under a self-assessment, suggesting some potential for mobility and environmental interaction. caymanchem.com The distribution of related compounds in soil is influenced by the organic content, with lower sorption observed in soils with low organic matter. oup.com The transport and retention of these compounds in soil are affected by the length of their alkyl chains, with longer chains showing increased retention. nih.gov

Biodegradation Studies of Sulfonate Compounds

The persistence of sulfonate compounds in the environment is largely determined by their biodegradability. The presence of a sulfonate group on an aromatic ring can render such compounds more resistant to microbial degradation.

However, many related sulfonated compounds, like LAS, are known to be readily biodegradable under aerobic conditions. oup.com The primary biodegradation pathway for LAS typically starts with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain by two-carbon units (β-oxidation). acs.org This process results in the formation of sulfophenylcarboxylic acids (SPCs), which are subsequently degraded. acs.orgacs.org The efficiency of this aerobic degradation is influenced by environmental factors such as temperature, with higher temperatures generally increasing the rate of breakdown. oup.com The presence of a microbial population already adapted to these compounds also enhances the degradation rate.

Conversely, under anaerobic conditions, such as those found in some sediment layers and anaerobic sewage sludge digesters, the biodegradation of LAS is significantly slower or may not occur at all. oup.comresearchgate.net However, some recent studies have described a potential anaerobic degradation pathway for LAS in marine sediments initiated by a reaction known as fumarate (B1241708) addition. acs.org

For this compound specifically, comprehensive studies on its degradation are scarce. Manufacturer safety data sheets consistently report that there is "no data available" or "no further relevant information available" regarding its persistence and degradability. caymanchem.comchemicalbook.comfishersci.com However, studies on single methyl-branched isomers of LAS (iso-LAS), which are structurally analogous to this compound, have shown that while some isomers undergo extensive mineralization in activated sludge, others can form persistent carboxylated intermediates. cler.com

Research on Potential Ecological Impacts and Toxicological Effects on Organisms

Ecotoxicity data for this compound is not widely available in public literature. Safety Data Sheets frequently state "no data available" for its toxicity to key aquatic organisms such as fish, daphnia (water fleas), and algae. caymanchem.comchemicalbook.com Despite this, the compound is listed in ecotoxicological databases by the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), which suggests that some proprietary or non-public data may exist. apolloscientific.co.ukepa.gov

In the absence of specific data, assessments often rely on information from related compounds. Anionic surfactants, the broader category to which benzenesulfonates belong, can exert toxic effects on aquatic life, with the toxicity often linked to the length of the hydrophobic alkyl chain. researchgate.net For example, a study on isopropylamine (B41738) dodecylbenzene (B1670861) sulfonate, a related anionic surfactant, investigated its potential to cause oxidative stress in the liver of gibel carp (B13450389) (Carassius auratus gibelio).

Interactive Table: Ecotoxicity Data for this compound and Related Compounds

CompoundSpeciesEndpointValueSource
This compoundFish-No data available caymanchem.comchemicalbook.com
This compoundDaphnia-No data available caymanchem.comchemicalbook.com
This compoundAlgae-No data available caymanchem.comchemicalbook.com
p-Cumenesulfonic AcidDaphnia magnaAcute LC50Available (Value not specified) nv.gov
Benzenesulfonic AcidFishLC50Available (Value not specified) nv.gov

Note: Data for specific endpoints and concentrations for related compounds are often held within regulatory dossiers and may not be publicly detailed. "LC50" refers to the concentration lethal to 50% of the test organisms.

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. For this compound, there is a general lack of specific data, with safety data sheets noting that no information is available on its bioaccumulative potential. caymanchem.comchemicalbook.comfishersci.comapolloscientific.co.uk

For related, more extensively studied compounds like LAS, research indicates that their rapid aerobic degradation and metabolism generally prevent significant accumulation in organisms and the food chain. researchgate.net Regulatory assessments under frameworks like REACH require an evaluation of bioaccumulation potential, and for related sulfonated phenols, the measured bioconcentration factor (BCF) was found to be very low, suggesting a low potential for bioaccumulation. europa.eu

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. As detailed in section 7.2, specific experimental studies on the degradation half-life of this compound are not readily found in public literature. caymanchem.comfishersci.com However, an assessment of the compound's properties indicates that it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). caymanchem.com

The data on related compounds provides a useful, albeit indirect, reference.

Interactive Table: Persistence and Degradability of Benzenesulfonate Compounds

Compound/ClassEnvironmentDegradation Rate/Half-lifeConditionsSource
This compound-No data available- caymanchem.comfishersci.com
Linear Alkylbenzene Sulfonates (LAS)SoilHalf-life: 2-20 daysAerobic cler.com
Linear Alkylbenzene Sulfonates (LAS)Activated Sludge>98% removalAerobic cler.com
Linear Alkylbenzene Sulfonates (LAS)Anoxic SedimentsUp to 79% degradation in 165 daysAnaerobic acs.org
iso-LAS (branched isomers)Activated Sludge>98% removal (parent compound)Aerobic cler.com

This table highlights that while linear and even some branched sulfonates are readily degraded under aerobic conditions, a significant data gap exists for this compound itself. This lack of specific information underscores the need for further research to accurately determine its environmental persistence.

Future Directions and Emerging Research Avenues for Isopropyl Benzenesulfonate

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing sulfonate esters often rely on reagents and conditions that are not environmentally benign. researchtrends.net Modern research is actively pursuing "green" alternatives that offer higher efficiency, milder reaction conditions, and reduced environmental impact. sioc-journal.cnbenthamdirect.com

Electrochemical synthesis represents a significant advance, enabling the formation of aryl sulfonates from readily available phenols and sodium arenesulfinates under metal-free and oxidant-free conditions. sioc-journal.cnorganic-chemistry.org This method proceeds with good functional group tolerance and has been proven practical on a gram scale. sioc-journal.cn Another electrochemical approach facilitates a multi-component reaction between electron-rich arenes, an alcohol, and sulfur dioxide, where an in-situ formed monoalkyl sulfite (B76179) acts as both the nucleophile and the supporting electrolyte, eliminating the need for additional reagents. nih.gov

Other sustainable strategies include ultrasound-assisted synthesis, which can accelerate the coupling of sodium sulfinates with N-hydroxyphthalimide at room temperature, completing the reaction in minutes. benthamdirect.com Furthermore, procedural simplifications, such as developing purification techniques based on recrystallization instead of column chromatography, contribute to making the synthesis of arylsulfonates more efficient and economical. researchtrends.net

Table 1: Comparison of Sustainable Synthetic Methods for Aryl Sulfonates

Method Key Features Advantages Reference
Electrochemical Synthesis Anodic oxidation of phenols and sodium sulfinates; or arenes, alcohols, and SO₂. Metal-free, oxidant-free, mild conditions, good yields. sioc-journal.cnorganic-chemistry.org sioc-journal.cnnih.gov
Ultrasound-Assisted Synthesis Uses I₂ as a catalyst with ultrasound irradiation. Extremely fast (minutes), occurs at ambient temperature, energy-efficient. benthamdirect.com benthamdirect.com
Catalytic Sulfonylation Employs catalysts like Ytterbium(III) triflate or indium. Neutral and mild conditions, applicable to base-sensitive substrates, high yields. organic-chemistry.org organic-chemistry.org
Simplified Purification Synthesis from phenols and sulfonyl chlorides followed by recrystallization. Avoids column chromatography, more economical, good to excellent yields. researchtrends.net researchtrends.net

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Research into the formation and reaction of isopropyl benzenesulfonate (B1194179) benefits from a suite of advanced spectroscopic and analytical tools that can elucidate complex reaction pathways, identify transient intermediates, and map transition states. cdnsciencepub.comacs.org

Kinetic studies on the solvolysis of alkyl benzenesulfonates, including the isopropyl ester, have been used to examine the thermodynamic parameters that characterize the shift from a bimolecular (SN2) to a unimolecular (SN1) mechanism, depending on the structure and solvent. cdnsciencepub.comcdnsciencepub.com For newer synthetic methods, modern techniques are indispensable. For instance, cyclic voltammetry has been employed to probe the mechanism of electrochemical sulfonylation, revealing the involvement of free radical intermediates and the initial oxidation of the sulfinate prior to the phenol (B47542) substrate. sioc-journal.cn

Cutting-edge spectroscopic methods provide unprecedented detail:

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can establish the connectivity of atoms, helping to confirm the structure of intermediates and products in a reaction mixture. youtube.com More advanced pulse sequences can monitor reaction progress and determine stereochemistry. numberanalytics.com

Advanced Mass Spectrometry : High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are vital for identifying unknown impurities and transient intermediates. numberanalytics.comresolvemass.ca Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to study reaction components in the gas phase, providing insight into their intrinsic reactivity. nih.gov

Computational Chemistry : Theoretical calculations, such as time-dependent density functional theory (TD-DFT), complement experimental data by modeling reaction pathways and transition states, helping to rationalize observed outcomes, such as the mechanism of photo-induced acid generation from sulfonate esters. rsc.org

Table 2: Spectroscopic Techniques in Mechanistic Analysis of Sulfonate Reactions

Technique Application Information Gained Reference
2D NMR (COSY, HETCOR) Structural elucidation of reaction components. Atom connectivity, structural verification of intermediates and products. youtube.comnumberanalytics.com
Tandem Mass Spectrometry (MS/MS) Identification of intermediates and impurities. Molecular weight and fragmentation patterns for structural confirmation. numberanalytics.comresearchgate.net numberanalytics.comresearchgate.net
Cyclic Voltammetry Probing electrochemical reaction mechanisms. Order of oxidation/reduction events, involvement of radical species. sioc-journal.cnnih.gov sioc-journal.cnnih.gov
UV-Visible Spectroscopy Monitoring reaction kinetics. Rates of reaction, determination of thermodynamic parameters. acs.org acs.org
TD-DFT Calculations Modeling reaction pathways. Energetics of transition states, validation of proposed mechanisms. rsc.org rsc.org

Expansion of Analytical Methodologies for Broader Impurity Profiling

Isopropyl benzenesulfonate belongs to a class of compounds known as sulfonate esters, which are considered potentially genotoxic impurities (PGIs). shimadzu.com Their ability to act as alkylating agents means they can potentially interact with DNA, leading to mutations. intertek.comlcms.cz Consequently, regulatory bodies require strict control and monitoring of these impurities in drug substances, often at the parts-per-million (ppm) level. intertek.com This necessitates the development of highly sensitive and specific analytical methods.

Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for trace-level detection of sulfonate esters. resolvemass.cashimadzu.com A key area of research is the optimization of these methods for improved sensitivity and reliability. For instance, a comparative study of LC-MS ionization sources for twelve sulfonate esters, including this compound, found that atmospheric pressure chemical ionization (APCI) in negative ion mode was superior to electrospray ionization (ESI). nih.gov APCI provided stable precursor ions and characteristic fragments that allowed for very low limits of detection (2-4 ng/mL) in selected reaction monitoring (SRM) mode. nih.gov

Further advancements include:

Greener Analytical Approaches : The use of deep eutectic solvents (DESs) as a sustainable alternative to traditional organic diluents in headspace GC (HS-GC) methods has been explored for analyzing genotoxic impurities, achieving limits of detection as low as 5 ppb. chromatographyonline.com

Isomer Differentiation : A significant analytical challenge is differentiating sulfonate esters from their non-genotoxic isomers, such as sulfite esters. Tandem mass spectrometry methods have been developed that use gas-phase ion-molecule reactions with reagents like diisopropoxymethylborane (B1587790) (DIMB) to create unique product ions, allowing for unambiguous identification. researchgate.net

Table 3: Analytical Techniques for the Determination of Sulfonate Ester Impurities

Technique Ionization/Detection Mode Key Advantages Typical Limit of Detection (LOD) Reference
LC-MS/MS APCI (Negative Ion, SRM) High sensitivity and selectivity, stable fragmentation. 2-4 ng/mL nih.gov
LC-MS/MS ESI (Positive Ion) Less sensitive due to competing adduct formation ([M+NH₄]⁺, [M+Na]⁺). Higher than APCI nih.gov
GC-MS Electron Ionization (EI) Suitable for volatile sulfonate esters. 0.055 - 0.102 ppm researchgate.netshimadzu.com
HS-GC-ECD With Deep Eutectic Solvents Green analytical method, high sensitivity. As low as 5 ppb (0.005 µg/g) chromatographyonline.com

Deeper Exploration of Structure-Activity Relationships in Biological Systems

While often studied for their potential toxicity, the sulfonate ester moiety is also present in a wide array of biologically active compounds with therapeutic potential. nih.govresearchgate.net Research is ongoing to understand the structure-activity relationships (SAR) that govern these effects, allowing for the rational design of novel drug candidates.

A significant body of work has focused on benzenesulfonate derivatives as anticancer agents. For example, extensive studies on N-phenyl ureidobenzenesulfonates (PUB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have identified them as potent tubulin inhibitors that block cell cycle progression. nih.govacs.org By systematically modifying substituents on the phenyl rings, researchers established clear SARs; for instance, certain substitutions led to compounds with nanomolar antiproliferative activity against multiple cancer cell lines, including those resistant to other chemotherapy agents. acs.orgresearchgate.net These studies showed that the sulfonate ester linkage was crucial for activity, as the corresponding sulfonamide (PUB-SA) analogues were significantly less active. nih.gov

Other areas of exploration include:

Antiviral Activity : Isoxazolidinyl PFP sulfonate esters have demonstrated anti-HIV-1 activity, with research aimed at diversifying the structure to improve potency. ucl.ac.uk

Enzyme Inhibition : Naphthoquinone sulfonate ester derivatives have been identified as potent inhibitors of the P2X7 receptor, which is involved in inflammatory responses. mdpi.com Similarly, coumarinyl aryl sulfonates have shown excellent inhibitory activity against alkaline phosphatase enzymes. researchgate.net

Antibacterial and Insecticidal Activity : The sulfonate structure is a known pharmacophore in commercial pesticides, and novel pyrimidine (B1678525) sulfonate esters have been synthesized and shown to have strong antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov

Table 4: Structure-Activity Relationship Highlights for Benzenesulfonate Derivatives

Scaffold Biological Target/Activity Key SAR Finding Reference
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) Tubulin Polymerization / Anticancer Activity is in the nanomolar range; substitutions on the phenyl ring are critical for potency; unaffected by P-glycoprotein-mediated resistance. acs.org
N-phenyl ureidobenzenesulfonates (PUB-SOs) DNA Damage / Anticancer Induce DNA double-strand breaks and block cell cycle in S-phase; the sulfonate ester (PUB-SO) is much more active than the sulfonamide (PUB-SA). nih.gov
Naphthoquinone Sulfonate Esters P2X7 Receptor / Anti-inflammatory Certain derivatives show potent inhibition of ATP-induced dye uptake and IL-1β release, superior to known antagonists. mdpi.com
Isoniazid-Hydrazones with Fluorinated Sulfonate Esters Cytotoxicity / Anticancer Aryl sulfonate ester intermediates showed greater antiproliferative activity against cancer cell lines than the final hydrazone products. nih.govacs.org

Computational Design of Safer Derivatives with Reduced Genotoxic Potential

Given the genotoxic risk associated with simple alkyl sulfonates, a major future direction is the use of computational, or in silico, toxicology methods to design safer molecules from the outset. nih.gov These methods aim to predict the potential of a chemical to cause DNA damage before it is even synthesized, saving time and resources in the drug development process. nih.gov

The ICH M7 guideline for mutagenic impurities explicitly supports a risk-based approach that begins with a computational assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. resolvemass.caintertek.com These models are built from large datasets of known compounds and can predict the likelihood of a new molecule being mutagenic based on its structural features.

Key computational approaches include:

(Q)SAR Models : These statistical models correlate specific molecular fragments or physicochemical properties with genotoxicity. For sulfonate esters, models can identify the structural features that increase or decrease their alkylating potential. nih.gov

Expert Systems : Rule-based systems, such as Derek Nexus or HazardExpert, contain knowledge curated from literature and proprietary data to flag "structural alerts"—molecular substructures that are known to be associated with toxicity. nih.gov

Molecular Docking and QM/MM Analysis : These methods can simulate the interaction of a sulfonate ester with a DNA molecule at the atomic level. By calculating the energy and geometry of this interaction, researchers can predict the reactivity of the compound and its potential to form a covalent bond with DNA, which is the initiating event in mutagenesis. researchgate.net

By using these tools, chemists can computationally screen virtual libraries of potential derivatives of this compound, prioritizing those predicted to have low or no genotoxic potential for synthesis and further testing. This in silico-first approach is central to modern principles of safe chemical design.

Integration into Complex Multistep Organic Synthesis Strategies

Beyond their own biological activities or risks, arylsulfonates like this compound are exceptionally versatile intermediates in complex organic synthesis. researchtrends.net Their utility stems primarily from the sulfonate group being an excellent leaving group, often more reactive than halides, which allows for a wide range of subsequent transformations. researchtrends.net

A key advantage is the dual nature of sulfonates: they can be used as protecting groups for alcohols that are stable under many conditions but can be cleaved when needed, or they can be used to activate the alcohol's position for subsequent reactions. researchtrends.net This duality is highly practical in multistep syntheses. researchtrends.net

Emerging research focuses on enhancing their utility even further:

Nucleophile Assisting Leaving Groups (NALG) : A groundbreaking strategy involves modifying the arylsulfonate structure to actively assist in the reaction. By attaching a cation-chelating unit (e.g., a crown ether) to the aryl ring ortho to the sulfonate, the leaving group can attract the metal cation of a nucleophilic salt. nih.govacs.org This localizes the nucleophile near the reaction center, dramatically increasing the rate of SN2 reactions, which is particularly useful for sterically hindered substrates. nih.govnih.gov

Cross-Coupling Reactions : Aryl sulfonates serve as effective alternatives to aryl halides in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is advantageous because the required phenol precursors are often more readily available or offer unique substitution patterns compared to their halide counterparts. researchtrends.net

Versatile Precursors : The synthesis of arylsulfonates from the large and diverse pool of available phenols provides access to a wide range of electrophilic partners for building molecular complexity. researchtrends.net

The integration of these advanced sulfonate-based strategies enables chemists to construct complex target molecules, from pharmaceuticals to materials, with greater efficiency and control.

Table 5: Applications of Aryl Sulfonates in Organic Synthesis

Transformation Type Role of Aryl Sulfonate Advantage Reference
Nucleophilic Substitution (SN1/SN2) Excellent leaving group. Higher reactivity than many halides; can be enhanced via NALG strategy. researchtrends.netnih.gov
Elimination Reactions Leaving group. Provides an alternative to halides for generating alkenes. researchtrends.net
Metal-Catalyzed Cross-Coupling Electrophilic partner. Access to diverse precursors via phenols; expands scope of coupling reactions. researchtrends.netresearchgate.net
Protecting Group Chemistry Protecting group for alcohols. Stable under many conditions, but readily cleaved when desired. researchtrends.net

Q & A

Q. What analytical techniques are recommended for detecting trace levels of isopropyl benzenesulfonate in pharmaceutical matrices?

LC-QQQ-MS/MS is the gold standard for detecting this compound as a genotoxic impurity. A validated method using an Agilent Zorbax SB-C18 column with gradient elution (water and methanol containing 5 mmol·L⁻¹ ammonium formate and 0.1% formic acid) achieves a limit of quantification (LOQ) of 1 ng·mL⁻¹. This method demonstrates excellent precision (RSD <5% for retention time and peak area) and recovery rates (~92–100%) . The European Pharmacopoeia (Ph. Eur. 10.0) also outlines standardized protocols for its quantification in active pharmaceutical ingredients (APIs) using chromatographic techniques .

Q. How is this compound synthesized, and what are its key chemical properties?

this compound is typically synthesized via nucleophilic substitution, where benzenesulfonyl chloride reacts with isopropyl alcohol under controlled alkaline conditions. Its stability and reactivity are influenced by the electron-withdrawing sulfonate group, which enhances hydrolysis susceptibility in aqueous media. Industrial routes may involve intermediates like cumene, though detailed mechanistic studies are limited in public literature .

Q. Why is this compound classified as a genotoxic impurity, and how is its risk managed in drug development?

As a sulfonate ester, it can alkylate DNA, leading to mutagenic potential. Regulatory guidelines (e.g., Ph. Eur., BP 2018) mandate strict control in APIs, with thresholds ≤1 ppm. Analytical methods must be validated for specificity, sensitivity (LOQ ≤1 ng·mL⁻¹), and robustness to ensure compliance .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-eluting sulfonate esters in complex matrices?

Column selection (e.g., Agilent Zorbax SB-C18 with 1.8 μm particle size) and mobile phase additives (e.g., ammonium formate/formic acid) are critical. Gradient elution (0.4 mL·min⁻¹ flow rate) improves separation of methyl, ethyl, and isopropyl benzenesulfonates. Method development should include stress testing (pH, temperature) to validate robustness . For conflicting retention data, statistical tools like ANOVA can identify significant variables (e.g., column batch effects) .

Q. What experimental strategies address contradictions in stability data for this compound in aqueous solutions?

Conflicting stability reports may arise from pH-dependent hydrolysis or matrix effects. Fluorescence and IR spectroscopy can monitor decomposition pathways (e.g., europium benzenesulfonate dissociation in water). Controlled studies under varying pH (2–10) and temperature (25–60°C) are recommended, with kinetic modeling (e.g., Arrhenius plots) to predict degradation rates .

Q. How should cross-laboratory method validation be designed to ensure reproducibility in quantifying this compound?

A multi-center validation study should include:

  • Sample preparation harmonization (e.g., extraction solvents, spiking protocols).
  • Inter-laboratory calibration using certified reference materials (CRMs).
  • Statistical analysis of precision (RSD ≤10%), accuracy (90–110% recovery), and linearity (r² ≥0.998) across ≥3 independent labs. Discrepancies require root-cause analysis (e.g., column aging, detector sensitivity drift) .

Q. What mechanistic insights explain the interaction of this compound with metal ions in coordination complexes?

Studies on europium benzenesulfonate reveal that the sulfonate group acts as a counterion, stabilizing the metal complex in crystalline form. In aqueous solution, however, partial dissociation occurs, leading to free benzenesulfonate ions detectable via π*→π emission peaks in fluorescence spectra. Computational modeling (DFT) can further elucidate binding energetics .

Methodological Guidelines

  • For impurity profiling : Always include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .
  • For stability studies : Use accelerated degradation conditions (e.g., 40°C/75% RH) aligned with ICH Q1A guidelines to predict shelf-life .
  • For regulatory compliance : Cross-reference Ph. Eur. 10.0 and BP 2018 appendices for acceptance criteria and validation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.